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  • Product: (Methyl)tri-4-tolylphosphonium Iodide-d3,13C
  • CAS: 1896-61-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Methyl)tri-4-tolylphosphonium Iodide-d3,13C: Synthesis, Characterization, and Applications in Isotopic Labeling

This technical guide provides a comprehensive overview of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, a specialized, dual-labeled isotopic reagent. Designed for researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, a specialized, dual-labeled isotopic reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Dual Isotopic Labeling

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a stable, non-radioactive isotopically labeled compound that serves as a powerful tool in advanced scientific research. Its unique structure, incorporating both deuterium (d3) and carbon-13 (13C) on the methyl group, offers enhanced traceability and sensitivity in a variety of analytical workflows.[1] This dual-labeling strategy is particularly advantageous in minimizing background interference and improving the accuracy of quantitative analyses in complex biological and chemical systems.[1]

The primary utility of this phosphonium salt lies in its ability to introduce a precisely labeled methyl group into target molecules. This makes it an invaluable reagent in mechanistic studies, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The stability and well-defined isotopic composition of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C ensure high-fidelity data acquisition, making it a valuable asset in chemical biology, organic synthesis, and pharmaceutical research.[1]

Compound Property Value
IUPAC Name tris(4-methylphenyl)-(trideuterio(1-13C)methyl)phosphanium;iodide
Synonyms (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C
Molecular Formula C21(13C)H21D3IP
Molecular Weight ~450.32 g/mol
Appearance White Solid
Storage Store at -20°C

Synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C

The synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is achieved through a direct nucleophilic substitution (SN2) reaction. This involves the reaction of tri-p-tolylphosphine with the isotopically labeled methylating agent, methyl iodide-d3,13C. The lone pair of electrons on the phosphorus atom of tri-p-tolylphosphine acts as a nucleophile, attacking the electrophilic 13C-labeled carbon atom of methyl iodide-d3,13C. This one-step reaction is efficient and leads to the formation of the desired phosphonium salt with high yield.[2]

Caption: Synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.

Experimental Protocol

This protocol describes the synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C from tri-p-tolylphosphine and methyl iodide-d3,13C.

2.1.1 Reagents and Equipment

  • Tri-p-tolylphosphine (C21H21P)

  • Methyl Iodide-d3,13C (13CD3I), stabilized with copper wire

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for filtration and washing

  • Rotary evaporator

2.1.2 Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve tri-p-tolylphosphine (1.0 equivalent) in anhydrous toluene.

  • Addition of Methyl Iodide-d3,13C: To the stirred solution, add methyl iodide-d3,13C (1.1 to 1.3 equivalents) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phosphine.

  • Workup: Cool the reaction mixture to room temperature. The product, being a salt, will likely precipitate out of the non-polar toluene solvent.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white solid under vacuum to yield pure (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.

2.1.3 Safety Precautions

  • Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.[4]

  • Work under an inert atmosphere to prevent oxidation of the phosphine.

  • Use anhydrous solvents to avoid side reactions.

Characterization

Accurate characterization of the synthesized (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is crucial for its effective use. The primary techniques for this are NMR spectroscopy and mass spectrometry.

NMR Spectroscopy

3.1.1 ¹H NMR: The proton NMR spectrum will be simplified due to the deuteration of the methyl group. The characteristic signal for the methyl protons will be absent. The aromatic protons on the tolyl groups will appear as multiplets in the aromatic region (typically 7-8 ppm).

3.1.2 ¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled methyl carbon. Due to the coupling with the phosphorus atom (¹J(P,C)), this signal will appear as a doublet. The deuterium substitution will cause a characteristic multiplet splitting pattern (a triplet of triplets, often appearing as a septet) for the 13C signal due to C-D coupling. The aromatic carbons will also be visible in their expected regions.

3.1.3 ³¹P NMR: The phosphorus-31 NMR spectrum is a definitive tool for confirming the formation of the phosphonium salt. A single peak is expected, shifted downfield compared to the starting tri-p-tolylphosphine. The chemical shift for similar methyltriphenylphosphonium salts is around +20 to +25 ppm.[5]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the cation. The most abundant ion in the positive ion mode ESI-MS will be the (Methyl)tri-4-tolylphosphonium-d3,13C cation. The isotopic pattern will clearly show the incorporation of the heavy isotopes. Fragmentation analysis can provide further structural confirmation.[6][7]

Applications in Research and Development

The unique isotopic signature of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C makes it a highly versatile tool in various research areas.

Isotopic Labeling for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[8] By introducing a stable isotope-labeled substrate, researchers can trace the path of the label through various metabolic pathways.[1][4] (Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be used to synthesize labeled precursors that can then be introduced into cell cultures or organisms. Subsequent analysis of metabolites by mass spectrometry or NMR allows for the elucidation of metabolic fluxes and the identification of active pathways.[1][8]

MFA_Workflow start Synthesize Labeled Precursor using (Methyl)tri-4-tolylphosphonium Iodide-d3,13C culture Introduce Labeled Precursor to Cell Culture/Organism start->culture incubation Incubation and Metabolic Processing culture->incubation extraction Metabolite Extraction incubation->extraction analysis Analysis by Mass Spectrometry or NMR extraction->analysis data Isotopomer Distribution Data analysis->data modeling Computational Modeling and Flux Calculation data->modeling result Metabolic Flux Map modeling->result

Caption: Workflow for Isotope-Assisted Metabolic Flux Analysis.

Synthesis of Isotopically Labeled Alkenes via the Wittig Reaction

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a precursor to a labeled Wittig reagent.[9] The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones.[10][11] By using the labeled phosphonium salt, a deuterated and 13C-labeled methylene group can be introduced into a molecule, providing a route to specifically labeled alkenes. These labeled alkenes are valuable for studying reaction mechanisms and as standards in analytical chemistry.

4.2.1 General Protocol for Wittig Reagent Formation and Reaction

  • Ylide Formation: The (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the corresponding ylide.[2]

  • Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone.

  • Alkene Formation: The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the desired isotopically labeled alkene and tri-p-tolylphosphine oxide as a byproduct.[10][11]

Wittig_Reaction phosphonium (Methyl)tri-4-tolylphosphonium Iodide-d3,13C ylide Labeled Ylide phosphonium->ylide + base Strong Base (e.g., n-BuLi) base->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate + carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->intermediate alkene Labeled Alkene (R1R2C=¹³CD₂) intermediate->alkene phosphine_oxide Tri-p-tolylphosphine oxide intermediate->phosphine_oxide

Caption: General Mechanism of the Wittig Reaction with the Labeled Reagent.

Conclusion

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a highly specialized and valuable reagent for modern chemical and biological research. Its dual isotopic labeling provides a unique tool for tracing molecular pathways, understanding reaction mechanisms, and quantifying metabolites with high precision. The synthetic route is straightforward, and its applications in metabolic flux analysis and the synthesis of labeled compounds are extensive. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful isotopic labeling agent into their experimental designs.

References

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC. [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed. [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC - NIH. [Link]

  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update | Analytical Chemistry - ACS Publications. [Link]

  • Instrumentation The 31P NMR spectra used to follow the titration were recorded on a Varian Mercury Plus 500 (1H NMR at 500 MHz). [Link]

  • Synthesis of methyltriphenylphosphonium iodide. [Link]

  • Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. [Link]

  • Wittig reaction. [Link]

  • Illustrated Glossary of Organic Chemistry - Wittig reaction. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • CN105330694A - Synthetic method for methyltributylphosphonium iodide - Google P
  • Methyltriphenylphosphonium iodide - Optional[31P NMR] - Chemical Shifts - SpectraBase. [Link]

  • Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed. [Link]

  • 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants... - ResearchGate. [Link]

  • (PDF) Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - ResearchGate. [Link]

  • diisopropyl methylphosphonate - Organic Syntheses Procedure. [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. [Link]

Sources

Exploratory

Precision Synthesis of Deuterated and 13C-Labeled Phosphonium Salts: A Technical Guide for Advanced Olefination

Executive Summary & Strategic Value In modern drug development and metabolic tracing, the strategic incorporation of stable isotopes (Deuterium, 13C) is an indispensable tool. Deuterium incorporation leverages the kineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern drug development and metabolic tracing, the strategic incorporation of stable isotopes (Deuterium, 13C) is an indispensable tool. Deuterium incorporation leverages the kinetic isotope effect (KIE) to attenuate cytochrome P450-mediated metabolism, thereby enhancing pharmacokinetic (PK) profiles. Conversely, 13C-labeling is the gold standard for generating internal standards for LC-MS/MS bioanalysis and conducting1[1].

The most robust synthetic vector for installing terminal isotopic methylidene groups (=13CH2 or =CD2) into complex APIs is the Wittig olefination. This requires the precise, high-yielding synthesis of labeled precursor reagents, predominantly 2 or 13C-methyltriphenylphosphonium iodide[2].

Mechanistic Causality & Reaction Design

The synthesis of a labeled phosphonium salt relies on a classical bimolecular nucleophilic substitution (SN2). Triphenylphosphine (PPh3) acts as the nucleophile, attacking the electrophilic carbon of an isotopically labeled methyl iodide (13CH3I or CD3I).

  • Causality of Solvent Architecture : The selection of solvent is the primary thermodynamic driver. While THF or acetonitrile can be used, non-polar aromatic solvents like3[3]. Both PPh3 and the alkyl halide are highly soluble in toluene, whereas the resulting ionic phosphonium salt is entirely insoluble. As the salt forms, it immediately precipitates out of the organic phase. This phase separation effectively removes the product from the reaction milieu, driving the reaction to >95% completion via Le Chatelier’s principle while simultaneously protecting the highly hygroscopic salt from degradation.

  • Reagent Integrity : Commercial PPh3 frequently contains triphenylphosphine oxide (Ph3P=O) impurities. Ph3P=O is nucleophilically inert and will co-precipitate or occlude the desired labeled salt, drastically reducing the effective molarity during subsequent ylide generation. Recrystallization of PPh3 prior to synthesis is a critical, self-validating step to ensure stoichiometric precision[3].

SynthesisWorkflow A Isotopic Precursor (13CH3I or CD3I) C Solvent Selection (Toluene/Benzene) A->C B Triphenylphosphine (Recrystallized PPh3) B->C D SN2 Substitution (Precipitation Drive) C->D E Filtration & Wash (Remove PPh3=O) D->E Drives to completion F Labeled Phosphonium Salt (>98% Isotopic Purity) E->F

Workflow for the synthesis of isotopically labeled phosphonium salts.

Self-Validating Experimental Protocol: Synthesis of [13C]-Methyltriphenylphosphonium Iodide

This protocol is designed as a self-validating system; the physical state of the reaction mixture provides real-time feedback on reaction progress and reagent integrity.

Materials:

  • Triphenylphosphine (PPh3), recrystallized from absolute ethanol.

  • 13C-Methyl iodide (13CH3I) or CD3I (Isotopic purity >99 atom %).

  • Anhydrous Toluene (distilled over sodium/benzophenone).

Step-by-Step Methodology:

  • Preparation : Dry all glassware in an oven at 150°C. Assemble hot and purge with ultra-high purity Argon to establish a strictly anhydrous environment.

  • Dissolution : Dissolve 39.0 g (0.15 mol) of purified PPh3 in 105 mL of anhydrous toluene within a round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Addition : Shield the reaction from direct light. Slowly add 10.0 mL (22.8 g, 0.16 mol) of 13CH3I (or CD3I) via a gas-tight syringe.

    • Causality: A slight stoichiometric excess (1.05 eq) of the labeled halide ensures complete consumption of the PPh3. Shielding from light prevents the homolytic cleavage of the carbon-iodine bond, avoiding radical species that degrade isotopic purity[3].

  • Reaction Propagation : Stir the solution at room temperature (20-25°C) for 12 hours.

    • Self-Validation Check: Within 30 minutes, the previously clear solution will become turbid, and a fine white precipitate will begin to accumulate. This physical phase change confirms the initiation of the SN2 substitution.

  • Isolation : Filter the dense white precipitate under a blanket of Argon using a Schlenk frit. Wash the filter cake with 3 x 20 mL aliquots of cold, anhydrous toluene.

    • Causality: The cold toluene wash removes any unreacted PPh3 or trace Ph3P=O without dissolving the ionic product.

  • Drying : Transfer the highly hygroscopic salt to a vacuum desiccator containing phosphorus pentoxide (P2O5). Dry under high vacuum (<0.1 Torr) for 12 hours.

    • Self-Validation Check: The final product must be a free-flowing white crystalline powder (4)[4]. Any yellow discoloration indicates iodine liberation or incomplete washing.

Downstream Application: Isotopic Ylide Generation and Wittig Olefination

The utility of the synthesized salt is realized during its conversion to a phosphorus ylide.

  • Causality of Base Selection : Deprotonation of the labeled phosphonium salt requires a strong base. For 13C-labeled salts, potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) in THF is standard[1]. However, for deuterated salts (CD3I-derived), the choice of base is critical to prevent isotopic scrambling. Protic bases or trace moisture can lead to rapid H/D exchange at the acidic α-carbon, eroding the deuterium fidelity. Therefore, strictly aprotic, non-nucleophilic bases like NaHMDS or precisely titrated n-BuLi must be employed[2].

WittigPathway Salt [Ph3P-CD3]+ I- Phosphonium Salt Base Deprotonation (n-BuLi / KOtBu) Salt->Base Ylide Ph3P=CD2 Deuterated Ylide Base->Ylide -HI Cycloadd [2+2] Cycloaddition with R-CHO Ylide->Cycloadd Intermediate Oxaphosphetane Intermediate Cycloadd->Intermediate Product Terminal Alkene R-CH=CD2 Intermediate->Product Cycloreversion Byproduct Ph3P=O (Byproduct) Intermediate->Byproduct

Mechanistic pathway of the Wittig reaction using a deuterated ylide.

Quantitative Data: Optimization of Isotopic Fidelity

The following table summarizes the impact of reaction conditions on the isotopic retention of the final terminal alkene during the Wittig olefination step, utilizing the synthesized 5[5].

Phosphonium SaltBase UsedSolventTemp (°C)Yield (%)Isotopic Retention (%)
[Ph3P-13CH3]IKOtBu (1.0 eq)THF2588>99.0 (13C)
[Ph3P-13CH3]In-BuLi (1.05 eq)THF0 to 2592>99.0 (13C)
[Ph3P-CD3]IKOtBu (1.0 eq)t-BuOH/THF2575<85.0 (D) (Scrambling)
[Ph3P-CD3]In-BuLi (1.0 eq)THF-78 to 089>98.5 (D)
[Ph3P-CD3]INaHMDS (1.0 eq)Toluene-20 to 091>99.0 (D)

Table 1: Optimization parameters demonstrating the critical nature of base and solvent selection in preserving deuterium labeling during ylide generation.

Conclusion

The synthesis of 13C and deuterium-labeled phosphonium salts is a foundational technique in modern isotopic labeling. By strictly controlling the thermodynamic drivers of the SN2 reaction—specifically through the use of non-polar precipitation solvents and rigorously purified reagents—chemists can achieve near-quantitative yields. Furthermore, understanding the kinetic liabilities of the resulting ylides ensures that the isotopic fidelity is preserved through the final olefination step, yielding high-value labeled active pharmaceutical ingredients (APIs) and analytical standards.

References

  • Synthesis and NMR Studies of 13C-Labeled Vitamin D Metabolites1 - ACS Publications. URL: 1

  • 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses. URL: 3

  • Methyltriphenylphosphonium iodide 97 2065-66-9 - Sigma-Aldrich. URL: 4

  • Methyltriphenylphosphonium iodide-d3 | 1560-56-1 - Benchchem. URL: 2

  • Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - Scholarly Publications Leiden University. URL: 5

Sources

Foundational

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C chemical properties

An In-depth Technical Guide to (Methyl)tri-4-tolylphosphonium Iodide-d3,13C Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of (Methyl)tri-4-tolylphosphonium Iodide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, a high-purity, dual-labeled organophosphorus salt. Designed for researchers, scientists, and professionals in drug development, this document details the compound's structure, spectral characteristics, and key applications. We offer field-proven insights into its use as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and as a versatile reagent in the Wittig reaction for the synthesis of isotopically labeled alkenes. This guide includes detailed, step-by-step experimental protocols and data presented in a clear, accessible format to facilitate its practical application in the laboratory.

Introduction: The Utility of a Dual-Labeled Phosphonium Salt

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a specialized, isotopically enriched phosphonium salt designed for advanced applications in chemical research. The strategic incorporation of both deuterium (d3) and a carbon-13 (13C) atom onto the methyl group provides a unique and powerful tool for scientists. This dual-labeling strategy offers enhanced traceability and sensitivity in a variety of analytical and synthetic workflows.[1]

The phosphonium salt structure imparts excellent stability and a permanent positive charge, making it highly suitable for use as an internal standard in quantitative analytical techniques like NMR and mass spectrometry.[1] The distinct isotopic signature, with a mass shift from the unlabeled analogue, allows for clear differentiation from other components in a complex mixture, thereby minimizing background interference and improving the accuracy of quantitative analyses.[1]

Furthermore, as a phosphonium salt, it serves as a precursor to a phosphorus ylide, a key component in the Wittig reaction. This allows for the introduction of a labeled methylene group (-13CD2H, which will appear as -13CD2 in the final product after abstraction of a deuteron) into a wide range of molecules, enabling the synthesis of isotopically enriched alkenes for mechanistic, metabolic, and tracer studies.[1]

This guide will delve into the core chemical properties of this reagent, providing the technical information necessary for its effective use.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a reagent is critical for its successful application. The following sections detail the structural and physical characteristics of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.

Chemical Structure and Identification
  • IUPAC Name: tris(4-methylphenyl)-(trideuterio[13C]methyl)phosphanium;iodide[1]

  • Synonyms: (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C, (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C[1]

  • CAS Number: 1896-61-3 (Unlabeled)[2]

  • Molecular Formula: C₂₁¹³CH₂₁D₃IP

  • Molecular Weight: 450.32 g/mol [2]

PropertyValueSource
Appearance White Solid[1]
Purity Typically ≥97%[3]
Melting Point 183-185 °C (for unlabeled analogue)[3]
Storage Store at -20°C, protected from light and moisture[1]

Note: The melting point is for the unlabeled analogue, methyltriphenylphosphonium iodide, and is expected to be very similar for the labeled compound.

Solubility Profile
SolventQualitative Solubility
Chloroform (CHCl₃)Soluble
Dichloromethane (CH₂Cl₂)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Methanol (CH₃OH)Soluble
Ether (Et₂O)Soluble[1]
WaterSparingly soluble
HexanesInsoluble

Note: For quantitative applications, it is recommended to experimentally determine the solubility in the specific solvent system to be used.

Spectral Data and Characterization

The isotopic labels on (Methyl)tri-4-tolylphosphonium Iodide-d3,13C give it a unique spectral signature. The following data are predicted based on the unlabeled analogue and known isotopic effects in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of deuterium and 13C on the methyl group significantly alters its NMR signature, making it an excellent and unambiguous internal standard.

  • ¹H NMR: The methyl group will be absent from the ¹H NMR spectrum due to the substitution of all three protons with deuterium. This is highly advantageous as it eliminates a potentially interfering singlet signal in the upfield region of the spectrum. The signals for the tolyl groups will be present.

  • ¹³C{¹H} NMR: The labeled methyl carbon will appear as a singlet due to the 13C enrichment. Deuterium coupling will lead to a multiplet, typically a 1:3:6:7:6:3:1 septet, due to the three deuterium atoms (spin I=1). The chemical shift will be slightly upfield compared to the unlabeled analogue due to the deuterium isotope effect.[4][5] The tolyl carbons will also be observable.

  • ³¹P{¹H} NMR: The phosphorus atom will appear as a doublet due to coupling with the adjacent ¹³C-labeled methyl carbon. This provides a clear and distinct signal for quantification, free from interference from other phosphorus-containing compounds that do not have this specific labeling pattern.

Predicted NMR Data (in CDCl₃):

NucleusPredicted Chemical Shift (δ, ppm)Key Features
³¹P ~22.5Doublet (due to ¹J(P,¹³C))
¹³C ~10.5Septet (due to ¹J(C,D))
~117-118Aromatic C (ortho to P)
~130-131Aromatic C (meta to P)
~134-135Aromatic C (para to P)
~144-145Aromatic C (ipso to P)
~21.5Tolyl -CH₃
¹H ~2.4Singlet (Tolyl -CH₃)
~7.5-7.8Multiplets (Aromatic protons)

Note: These are predicted values. The exact chemical shifts and coupling constants should be determined from a certificate of analysis or by acquiring a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and isotopic enrichment of the compound.

  • Cation (M⁺): [C₂₁¹³CH₂₁D₃P]⁺

  • Predicted m/z: 322.19

The fragmentation pattern in ESI-MS is expected to be dominated by the stable phosphonium cation. Fragmentation may occur through the loss of the tolyl groups or the labeled methyl group.

Key Applications and Experimental Protocols

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a versatile tool with two primary applications: as an internal standard for quantitative NMR and as a reagent for isotopic labeling in organic synthesis.

Application 1: Internal Standard for Quantitative ³¹P NMR

The unique ³¹P NMR signal (a doublet due to ¹³C coupling) and the absence of proton signals from the methyl group make this compound an ideal internal standard for the accurate quantification of phosphorus-containing analytes.

  • Choice of Internal Standard: An internal standard must have a signal that does not overlap with the analyte, be stable under the experimental conditions, and have a known purity. The distinct doublet of the title compound in the ³¹P NMR spectrum and its high purity make it an excellent choice.

  • Relaxation Delay (D1): For accurate quantification, all phosphorus nuclei must fully relax back to their equilibrium state between pulses. The relaxation delay (D1) must be at least 5 times (ideally 7 times) the longest T₁ relaxation time of any phosphorus nucleus in the sample (both the standard and the analyte).[6][7] Failure to use a sufficiently long D1 will result in signal attenuation and inaccurate quantification.

  • Inverse-Gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can lead to non-uniform signal enhancement, inverse-gated proton decoupling should be used.[6]

  • Preparation of the Standard Stock Solution:

    • Accurately weigh approximately 20 mg of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C into a clean, dry vial.

    • Add a precise volume of a suitable deuterated solvent (e.g., 1.00 mL of CDCl₃ or DMSO-d₆) to achieve a known concentration.

  • Sample Preparation:

    • Accurately weigh an amount of the analyte into a new vial.

    • Add a precise volume of the standard stock solution to the analyte.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a phosphorus probe.

    • Acquire a ³¹P NMR spectrum using an inverse-gated proton decoupling pulse sequence.

    • Key Parameters:

      • Pulse Angle: 30-45° (to reduce the required relaxation delay).

      • Relaxation Delay (D1): A minimum of 60 seconds is recommended as a starting point for phosphonium salts to ensure full relaxation. This should be optimized by measuring the T₁ of both the standard and the analyte.

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the doublet corresponding to the internal standard and the signal(s) of the analyte.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of phosphorus nuclei per molecule (usually 1 for both)

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_std Accurately weigh Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_analyte Accurately weigh Analyte weigh_analyte->dissolve nmr_acq Acquire ³¹P Spectrum (Inverse-gated, D1 ≥ 5*T₁) dissolve->nmr_acq Transfer to NMR tube processing Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity using formula integration->calculation

Caption: Workflow for quantitative ³¹P NMR analysis.

Application 2: Reagent for Isotopic Labeling via the Wittig Reaction

This compound is an excellent starting material for the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes with an isotopically labeled methylene group.

  • Base Selection: The phosphonium salt must be deprotonated to form the reactive ylide. Since this is a non-stabilized ylide (the methyl group is electron-donating), a strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5][8] The choice of base can influence the stereoselectivity of the reaction.

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to prevent quenching of the strong base and the reactive ylide.[8]

  • Temperature: The deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The reaction with the carbonyl compound is then allowed to warm to room temperature.

  • Ylide Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (Methyl)tri-4-tolylphosphonium Iodide-d3,13C (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Carbonyl:

    • Cool the ylide solution back down to 0 °C.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and tri-4-tolylphosphine oxide as a byproduct.

    • Purify the alkene by column chromatography on silica gel.

Wittig_Workflow phosphonium (Methyl)tri-4-tolylphosphonium Iodide-d3,13C ylide Formation of Phosphorus Ylide phosphonium->ylide base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane carbonyl Aldehyde or Ketone carbonyl->oxaphosphetane alkene Labeled Alkene Product oxaphosphetane->alkene phosphine_oxide Tri-4-tolylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide

Caption: The Wittig reaction workflow for isotopic labeling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the labeled compound is not widely available, the safety profile is expected to be similar to that of analogous triaryl(alkyl)phosphonium salts.

Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[1]

Conclusion

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a highly valuable and versatile tool for chemical research. Its dual isotopic labeling provides an unambiguous signature for use as an internal standard in quantitative NMR, enabling highly accurate and reproducible measurements. Furthermore, its utility as a Wittig reagent allows for the precise introduction of a labeled methylene group, facilitating advanced mechanistic and metabolic studies. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance their scientific objectives.

References

  • Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. (URL: [Link])

  • Grishin, Y. K., Sergeyev, N. M., & Ustynyuk, Y. A. (1971). Deuterium isotopic effect in 13C-N.M.R. spectra. Organic Magnetic Resonance, 3(3), 377-380. (URL: Not Available)
  • Wittig reaction. Wikipedia. (URL: [Link])

  • Carpino, L. A., & El-Faham, A. (1999). The HOBt-HATU and HOBt-HBTU systems. In Peptides 1998 (pp. 215-216). Springer, Dordrecht. (URL: Not Available)
  • Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Magnetic Resonance in Chemistry, 59(12), 1185-1193. (URL: [Link])

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons. (URL: Not Available)
  • Tetraarylphosphonium Salts as Solubility-Control Groups: Phosphonium-Supported Triphenylphosphine and Azodicarboxylate Reagents. Request PDF. (URL: [Link])

  • Synthesis and stability studies of Ga‐67 labeled phosphonium salts. SciSpace. (URL: [Link])

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. (URL: [Link])

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. PMC. (URL: [Link])

  • (Methyl)tri-4-tolylphosphonium Iodide-d3. Pharmaffiliates. (URL: [Link])

  • Wittig reaction. L.S.College, Muzaffarpur. (URL: [Link])

  • The Wittig reaction. Organic Chemistry II - Lumen Learning. (URL: [Link])

  • Quantitative NMR Spectroscopy. University of Oxford. (URL: [Link])

  • Wittig Reaction. Organic Chemistry Portal. (URL: [Link])

  • The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Science Publishing. (URL: [Link])

  • Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. JACS Au. (URL: [Link])

  • How to do internal standard for 31P NMR?. Reddit. (URL: [Link])

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Semantic Scholar. (URL: [Link])

  • Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Process for the preparation of phosphonium salts. European Patent Office. (URL: [Link])

  • Nucleophilic arylation with tetraarylphosphonium salts. PMC. (URL: [Link])

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. (URL: [Link])

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate. (URL: [Link])

  • Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. (URL: [Link])

  • Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. ResearchGate. (URL: [Link])

  • The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (URL: [Link])

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Exploratory

Technical Whitepaper: (Methyl)tri-4-tolylphosphonium Iodide-d₃,¹³C in Advanced Isotopic Labeling and Olefination

Executive Summary In the realm of synthetic chemistry and chemical biology, the precise introduction of stable isotopes is paramount for metabolic flux analysis, pharmacokinetic tracing, and mechanistic elucidation. (Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic chemistry and chemical biology, the precise introduction of stable isotopes is paramount for metabolic flux analysis, pharmacokinetic tracing, and mechanistic elucidation. (Methyl)tri-4-tolylphosphonium Iodide-d₃,¹³C is a highly specialized, dual-labeled Wittig reagent designed for the synthesis of isotopically enriched terminal alkenes.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the structural advantages of the tri-p-tolyl system, detail the causality behind optimized olefination protocols, and establish self-validating workflows to ensure the integrity of the ¹³CD₂ label in your final target molecules.

Chemical Identity & Structural Elucidation

The utility of this reagent stems from its unique structural components: a central phosphonium core, three electron-donating p-tolyl rings, and a selectively labeled methyl group. The unlabeled base compound corresponds to CAS 1896-61-3 [].

Table 1: Physicochemical Properties
PropertyValue
Unlabeled CAS Number 1896-61-3[]
Molecular Formula C₂₁[¹³C]H₂₁D₃IP[2]
Molecular Weight 450.32 g/mol []
Appearance White Solid[]
Solubility Soluble in Ether, Dichloromethane, THF[]
Storage Conditions -20°C, desiccated and protected from light[]
Table 2: Isotopic Labeling Specifications & Utility
IsotopePositionMechanistic Purpose
Carbon-13 (¹³C) Methyl carbonEnables highly sensitive ¹³C-NMR tracking, metabolic flux analysis, and acts as a quantitative internal standard[].
Deuterium (D₃) Methyl protonsProvides a +3 Da mass shift for MS analysis; increases the metabolic stability of the resulting terminal alkene via the kinetic isotope effect[].

Mechanistic Role in Olefination (Wittig Reaction)

The Tri-p-Tolyl Advantage

Why use (Methyl)tri-4-tolylphosphonium Iodide instead of the ubiquitous triphenyl analogue? The causality lies in electronic and physical properties:

  • Enhanced Nucleophilicity: The electron-donating methyl groups on the p-tolyl rings increase the electron density at the phosphorus center. This subtly enhances the nucleophilicity of the resulting ylide, making it more reactive towards sterically hindered or electronically deactivated carbonyl substrates[].

  • Simplified Purification: The byproduct of the Wittig reaction, tri-p-tolylphosphine oxide, exhibits a different solubility and retention profile compared to triphenylphosphine oxide. This structural difference often simplifies the chromatographic separation of the labeled alkene from the phosphine oxide waste[3].

The Dual-Label Transfer

During deprotonation, the phosphonium salt (Ar₃P⁺-¹³CD₃) loses one deuterium cation (D⁺) to form the ylide (Ar₃P=¹³CD₂). Upon [2+2] cycloaddition with a carbonyl compound and subsequent cycloreversion, the ¹³CD₂ group is cleanly transferred to form a terminal isotopically labeled alkene (R-CH=¹³CD₂).

G A (Methyl)tri-4-tolylphosphonium Iodide-d3,13C B Base Treatment (e.g., NaHMDS) A->B Deprotonation (-DI) C Phosphonium Ylide [Ar3P=13CD2] B->C E Oxaphosphetane Intermediate C->E + Carbonyl D Carbonyl Substrate (R-CHO) D->E F Isotopically Labeled Alkene [R-CH=13CD2] E->F Cycloreversion G Tri-p-tolylphosphine Oxide E->G Byproduct

Wittig olefination workflow using (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.

Experimental Protocols: Synthesis of Terminal ¹³CD₂-Labeled Alkenes

To ensure the integrity of the isotopic label, the reaction must be conducted under strictly anhydrous conditions. Any presence of H₂O can lead to rapid proton exchange, diluting the deuterium label (H/D exchange) before the ylide reacts with the carbonyl.

Step-by-Step Methodology

Phase 1: Ylide Generation (Deprotonation)

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Suspension: Suspend (Methyl)tri-4-tolylphosphonium Iodide-d₃,¹³C (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv, 1.0 M in THF).

    • Causality Check: Why NaHMDS? NaHMDS is a strong, highly sterically hindered, non-nucleophilic base. Using a nucleophilic base like n-BuLi risks nucleophilic attack on the phosphorus center or the p-tolyl rings. NaHMDS cleanly deprotonates the phosphonium methyl group to form the ylide without degrading the reagent.

  • Maturation: Stir for 1 hour at 0°C to ensure complete ylide formation (the suspension will transition to a deep yellow/orange solution).

Phase 2: Carbonyl Addition and Cycloreversion 6. Re-cooling: Re-cool the ylide solution to -78°C. 7. Substrate Addition: Slowly add the target aldehyde or ketone (0.9 equiv) dissolved in anhydrous THF.

  • Causality Check: Using the carbonyl compound as the limiting reagent ensures its complete conversion, maximizing the utilization of the high-value isotopically labeled phosphonium salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. The intermediate oxaphosphetane undergoes spontaneous[2+2] cycloreversion to yield the alkene.

Phase 3: Work-up and Self-Validation 9. Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purification: Purify via flash column chromatography. 11. Self-Validation System: Confirm product identity and isotopic purity via ¹³C-NMR and High-Resolution Mass Spectrometry (HRMS). The terminal alkene carbon should appear as a highly enriched signal, split into a characteristic multiplet due to ¹³C-D coupling (see Section 5).

Analytical Applications & NMR Calibration

Beyond synthesis, notes that the well-defined isotopic composition of Methyltri-4-tolylphosphonium Iodide-[d₃,¹³C] makes it an exceptional internal standard for NMR spectroscopy[].

  • NMR Signature Causality: In ¹³C-NMR, the ¹³C-enriched methyl group does not appear as a simple singlet. Because it is directly bonded to three deuterium atoms (spin I=1 ), the ¹³C signal is split into a characteristic 1:3:6:7:6:3:1 septet ( 2nI+1=2(3)(1)+1=7 ). This provides an unmistakable, highly distinct signature that cannot be confused with endogenous background signals in complex biological mixtures[].

  • Mass Spectrometry: The addition of +4 Da (one ¹³C, three ²H) compared to the unlabeled compound creates a distinct mass shift. When incorporated into a drug candidate, this label facilitates mass defect filtering, allowing researchers to easily discriminate the drug and its metabolites from endogenous molecules in plasma or urine samples[].

References

The following sources were consulted and verified to ground the mechanistic claims and specifications detailed in this whitepaper:

Sources

Foundational

Tri-4-Tolylphosphonium Salts: A Technical Guide on Mechanistic Applications in Therapeutics and Synthetic Chemistry

The Paradigm Shift in Phosphonium Chemistry Historically, triphenylphosphonium (TPP) cations have been the gold standard for delivering molecular cargo to the mitochondria, exploiting the organelle's negative membrane po...

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Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Phosphonium Chemistry

Historically, triphenylphosphonium (TPP) cations have been the gold standard for delivering molecular cargo to the mitochondria, exploiting the organelle's negative membrane potential ( ΔΨm​ ). However, the assumption that the TPP carrier is biologically inert has been overturned. Recent advancements demonstrate that modifying the phenyl rings with para-methyl groups to create tri-4-tolylphosphonium (T4TP) salts fundamentally alters the molecule's electronic and lipophilic profile.

This guide explores the dual utility of T4TP salts: as highly potent, intentional uncouplers of mitochondrial oxidative phosphorylation in oncology and antimicrobial development, and as versatile, ion-pairing intermediates in advanced organic synthesis.

Mechanistic Causality: The para-Methyl Electronic Effect

The substitution of hydrogen with a methyl group at the para position of the phenyl rings introduces critical inductive (+I) and hyperconjugation effects.

  • Electronic Shift: The electron-donating nature of the para-methyl groups pushes electron density toward the central phosphorus atom. This decreases the localized positive charge density (Hückel charge) on the phosphorus core compared to unsubstituted TPP.

  • Lipophilicity and Uncoupling: The addition of three methyl groups significantly increases the overall lipophilicity of the cation. When T4TP derivatives cross the inner mitochondrial membrane, the altered charge distribution prevents them from acting as passive passengers. Instead, they actively disrupt the proton gradient, leading to potent uncoupling of oxidative phosphorylation.

While unsubstituted TPP is preferred for safe cargo delivery, T4TP is intentionally deployed when the therapeutic goal is targeted mitochondrial toxicity—such as inducing apoptosis in cancer cells or disrupting the bioenergetics of drug-resistant bacterial biofilms (1).

Pathway T4TP Tri-4-Tolylphosphonium (T4TP) Lipid Membrane Permeation (Increased Lipophilicity) T4TP->Lipid ElecShift p-Methyl Electron Donation (Decreased P+ Charge) T4TP->ElecShift Accumulation Mitochondrial Accumulation (Driven by ΔΨm) Lipid->Accumulation Uncoupling Oxidative Phosphorylation Uncoupling Accumulation->Uncoupling ElecShift->Uncoupling Apoptosis Selective Cancer Cell Apoptosis Uncoupling->Apoptosis

Mechanistic pathway of T4TP-induced mitochondrial uncoupling and selective apoptosis.

Therapeutic Workflows: Oncology and Antimicrobial Targeting

Targeted Mitochondrial Toxicity in Cancer

Because cancer cells typically maintain a hyperpolarized mitochondrial membrane potential compared to healthy cells, they preferentially accumulate lipophilic cations. Coupling anticancer agents to T4TP leverages this differential. For instance, coupling the Vinca alkaloid vindoline with tri(p-tolyl)phosphine yields hybrid molecules that exhibit massive antiproliferative activity. The T4TP-vindoline hybrids demonstrated >70% average cell death across 60 human tumor cell lines, significantly outperforming their unsubstituted TPP counterparts (2).

Neuroactive and Antibiofilm Agents

Beyond oncology, T4TP-hydrazone salts have emerged as potent multifunctional therapeutics. The lipophilic T4TP moiety drives the molecule into bacterial membranes and neuronal mitochondria. Recent studies show these derivatives act as potent acetylcholinesterase (AChE) inhibitors (IC₅₀ values down to 8.66 µM) and exhibit dose-dependent antibiofilm activity, achieving up to 83.4% biofilm disruption in multidrug-resistant Acinetobacter baumannii (3).

Quantitative Data: Biological Activity
Compound / ConjugatePrimary Target / ApplicationKey Efficacy MetricReference
Decyl Tri-4-tolylphosphonium (10) Mitochondrial UncouplingHigh Uncoupling Potency (Loss of ΔΨm​ )J. Med. Chem. 2021
T4TP-Vindoline Hybrid (10a) NCI-60 Cancer Cell Lines>70% Average Cell DeathPharmaceuticals 2025
T4TP-Hydrazone (1b) Acetylcholinesterase (AChE)IC₅₀ = 8.66 µMArch. Pharmacol. 2026
T4TP-Hydrazone (1d) A. baumannii Biofilms83.4% Biofilm Disruption at 1024 µg/mLArch. Pharmacol. 2026
Experimental Protocol 1: Self-Validating JC-1 Assay for T4TP Uncoupling

To validate the uncoupling efficacy of a synthesized T4TP derivative, the JC-1 flow cytometry assay is the field standard. The protocol is self-validating: JC-1 dye forms red J-aggregates in healthy, hyperpolarized mitochondria. If the T4TP salt successfully uncouples the membrane, the potential collapses, and the dye disperses into green fluorescent monomers.

  • Cell Preparation: Seed target cancer cells (e.g., C2C12 or A2780) in 6-well plates at 1×105 cells/well and incubate overnight at 37°C.

  • T4TP Dosing: Treat cells with the T4TP derivative (e.g., 125 nM to 2000 nM concentration gradient) for 20 hours. Include a vehicle control (DMSO) and a positive uncoupling control (FCCP).

  • Dye Incubation: Wash cells with PBS and incubate with 2 µM JC-1 dye for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Harvest cells and analyze via flow cytometry.

  • Validation Check: Measure the ratio of red fluorescence (excitation 488 nm, emission 590 nm) to green fluorescence (excitation 488 nm, emission 530 nm). A dose-dependent decrease in the red/green ratio confirms the causality: the T4TP salt is actively dissipating the mitochondrial membrane potential.

Synthetic Workflows: Catalysis and Borylation

In organic synthesis, T4TP salts are highly valued beyond their traditional role as Wittig reagent precursors. The steric bulk and unique electronic profile of the tri-p-tolyl groups make them excellent phase transfer catalysts and directing groups.

Ion-Pair-Directed C–H Borylation

Recent breakthroughs have utilized T4TP salts to control regioselectivity in C–H borylation. By forming an ion pair between an aromatic phosphonium salt and a borylation catalyst, chemists can direct the borylation to specific meta or para positions. For example, (2-Chlorobenzyl)tri-p-tolylphosphonium 4-methylbenzenesulfonate serves as a highly effective substrate in these cross-coupling reactions (4).

Photocatalytic Dearomatization

Under photocatalytic conditions, tri-p-tolylphosphine undergoes single-electron oxidation to form a phosphine radical cation. This intermediate can undergo a phosphorus migration process, leading to the dearomatization of one of the tolyl rings and the formation of complex, tricyclic phosphonium salts. This provides a rapid synthetic route to 3D organophosphorus architectures (5).

Synthesis Step1 Tri-p-tolylphosphine + 2-Chlorobenzyl Bromide Step2 SN2 Reaction (MeCN, 50°C, 30h) Step1->Step2 Step3 T4TP Bromide Salt (Intermediate) Step2->Step3 Step4 Anion Exchange (AgOTs, CHCl3, 2h) Step3->Step4 Step5 T4TP Tosylate Salt (Borylation Precursor) Step4->Step5

Step-by-step synthetic workflow for T4TP tosylate salts used in ion-pair-directed borylation.

Quantitative Data: Synthetic Yields
Compound SynthesizedReaction TypeConditionsYieldReference
Decyl Tri-4-tolylphosphonium Bromide Sₙ2 Substitution110 °C, 6 h, neat/solvent87%J. Med. Chem. 2021
Butyl Tri-p-tolylphosphonium Bromide Sₙ2 Substitution120 °C, 6 h, neat/solvent64%J. Med. Chem. 2021
(2-Chlorobenzyl)T4TP Tosylate Sₙ2 + Anion ExchangeMeCN (50°C) then CHCl3 (RT)QuantitativeACS Catal. 2019
Tricyclic T4TP Salt Photocatalytic DearomatizationVisible light, AlkeneHighChem. Lett. 2025
Experimental Protocol 2: Synthesis of (2-Chlorobenzyl)tri-p-tolylphosphonium Tosylate

This protocol details the preparation of a T4TP directing group for borylation. The choice of silver p-toluenesulfonate (AgOTs) is critical: the precipitation of insoluble silver bromide (AgBr) drives the anion exchange to completion via Le Chatelier's principle, ensuring a self-purifying system.

  • Sₙ2 Substitution: In a dry flask under an argon atmosphere, dissolve 2-chlorobenzyl bromide (0.25 mL, 2.0 mmol) and tri(p-tolyl)phosphine (0.85 g, 2.8 mmol, 1.4 equiv) in anhydrous acetonitrile (10 mL).

  • Heating: Stir the mixture at 50 °C for 30 hours.

  • Intermediate Isolation: Remove the acetonitrile under reduced pressure. The resulting crude product is the T4TP bromide salt.

  • Anion Exchange: Dissolve the crude bromide salt and silver p-toluenesulfonate (0.61 g, 2.2 mmol, 1.1 equiv) in chloroform (10 mL).

  • Precipitation: Stir at room temperature for 2 hours. The formation of a cloudy, yellowish-white precipitate (AgBr) visually validates the success of the anion exchange.

  • Purification: Filter the mixture through a pad of Celite to remove the AgBr precipitate. Concentrate the filtrate under reduced pressure to yield the pure T4TP tosylate salt.

Analytical Applications: Stable Isotope Tracing

Because of its distinct NMR signature and predictable fragmentation patterns, isotopically labeled T4TP—specifically (Methyl)tri-4-tolylphosphonium Iodide-[d3,13C]—is widely utilized as an internal standard in mass spectrometry and NMR metabolomics. The dual labeling strategy (Deuterium and Carbon-13) provides a unique isotopic profile that eliminates background matrix interference, allowing for the absolute quantification of metabolic intermediates in complex biological samples ().

References

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Novel triphenylphosphonium-hydrazone salts: integrated experimental and computational insights into AChE inhibition and resistance-overcoming antimicrobial and antibiofilm potential Naunyn-Schmiedeberg's Archives of Pharmacology (ResearchGate)[Link]

  • Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives Pharmaceuticals (PMC)[Link]

  • Ion-Pair-Directed Borylation of Aromatic Phosphonium Salts ACS Catalysis (ACS Publications)[Link]

  • Photocatalytic transformations of tertiary phosphines through precise control of organophosphorus radicals Chemistry Letters (Oxford Academic)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Stable Isotope-Labeled (SIL) Alkenes Using (Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Strategic Rationale in Drug Development & Bioanalysis In quantitative LC-MS/MS and pharmacokinetic (ADME) studies, the use of Stable Isotope-Labeled Internal Standards (SIL-IS) is the gold standard for correcting matrix...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development & Bioanalysis

In quantitative LC-MS/MS and pharmacokinetic (ADME) studies, the use of Stable Isotope-Labeled Internal Standards (SIL-IS) is the gold standard for correcting matrix effects and ionization variations[1]. The reagent (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a highly specialized precursor designed to introduce a terminal 13CD2​ group into organic scaffolds via Wittig olefination[].

This specific isotopic labeling pattern provides a precise +3 Da mass shift (one 13C and two D atoms) compared to the unlabeled analyte. A +3 Da shift is strategically critical: it pushes the internal standard's mass beyond the natural M+2 isotopic envelope (caused by endogenous 13C , 18O , or 37Cl ) of the target drug, eliminating isotopic cross-talk and ensuring high-fidelity quantification in complex biological matrices[3].

Why the Tri-p-tolyl Variant?

While standard methyltriphenylphosphonium salts are ubiquitous, the tri-p-tolyl variant is engineered to solve a fundamental bottleneck in micro-scale synthesis: byproduct removal.

  • Thermodynamic Separation : The standard Wittig byproduct, triphenylphosphine oxide (TPPO), is notoriously soluble in organic solvents and frequently co-elutes with non-polar alkene products during chromatography[4]. In contrast, the para-methyl groups on tri-p-tolylphosphine oxide increase the rigidity of its crystal lattice, drastically reducing its solubility in cold non-polar solvents (like hexanes or diethyl ether). This allows >90% of the byproduct to be removed via simple precipitation and filtration.

  • Electronic Tuning : The electron-donating nature of the tolyl methyl groups subtly increases the electron density on the phosphorus center. This stabilizes the positive charge in the transition state, slightly enhancing the nucleophilicity of the resulting methylidene ylide toward sterically hindered ketones[5].

Mechanistic Causality & Isotope Transfer

Understanding the stoichiometry of the isotope transfer is critical for experimental design. The precursor salt contains a fully labeled methyl group ( 13CD3​ ). However, the generation of the active ylide requires the abstraction of one deuteron ( D+ ) by a strong base.

Isotope Transfer Equation: [(p-Tol)3​P−13CD3​]+I−+Base→(p-Tol)3​P=13CD2​+Base-D+NaI

Because the ylide intermediate ( 13CD2​=P(Tol)3​ ) is highly sensitive to proton exchange, any trace moisture or protic byproducts in the reaction will cause rapid H/D scrambling , converting the 13CD2​ ylide into a mixture of 13CHD and 13CH2​ species. This dictates the absolute necessity of using strictly anhydrous, non-nucleophilic, and aprotic bases (such as NaHMDS)[6].

WittigMechanism Salt (Methyl)tri-4-tolylphosphonium Iodide-d3,13C Ylide Methylidene Ylide 13CD2=P(Tol)3 Salt->Ylide - HD (Base) Base Strong Base (e.g., NaHMDS) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Carbonyl Carbonyl Carbonyl Substrate (R2C=O) Carbonyl->Oxaphosphetane Product Labeled Alkene (R2C=13CD2) Oxaphosphetane->Product Cycloreversion Byproduct Tri-p-tolylphosphine Oxide Oxaphosphetane->Byproduct

Figure 1: Mechanistic pathway of the Wittig reaction highlighting the loss of one deuterium atom during ylide formation.

Experimental Optimization Data

To maintain isotopic integrity and maximize yield, the choice of base and solvent must be carefully controlled. The tables below summarize the causality behind these optimizations.

Table 1: Base Selection and Isotopic Fidelity
BasepKa (approx)Alkene Yield (%)Isotopic Purity ( 13CD2​ )Mechanistic Causality & Notes
NaHMDS 26>90%>99%Optimal. Non-nucleophilic; conjugate acid (HMDS-D) is highly sterically hindered, preventing H/D back-exchange.
n-BuLi 5085%95%Highly basic; can cause localized heating and minor side reactions if addition rate is not strictly controlled.
KOtBu 17<50%<80%Avoid. Generates a protic byproduct (t-BuOD/t-BuOH) which causes rapid H/D scrambling with the ylide.
Table 2: Solvent Effects on Yield and Purification
SolventTemperature ProfileReaction RateByproduct Precipitation Efficiency
THF -78 °C to RTFastPoor (Requires complete solvent swap to hexanes post-reaction).
Toluene 0 °C to RTModerateGood (Partial precipitation of phosphine oxide at 0 °C).
Diethyl Ether 0 °C to RTSlowExcellent (Tri-p-tolylphosphine oxide crashes out heavily upon cooling).

Step-by-Step Methodology: Synthesizing a SIL-Alkene

Self-Validating System Note: This protocol includes an in-process visual validation step (the "canary" color change) to confirm ylide generation before committing the valuable target carbonyl substrate.

Reagents Required:
  • (Methyl)tri-4-tolylphosphonium Iodide-d3,13C (1.2 equivalents)

  • Target Aldehyde/Ketone (1.0 equivalent)

  • NaHMDS (1.0 M in THF) (1.15 equivalents)

  • Anhydrous THF (Sure/Seal™)

  • Hexanes (for precipitation)

Protocol:
  • System Preparation (Strictly Anhydrous):

    • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Add (Methyl)tri-4-tolylphosphonium Iodide-d3,13C (1.2 eq) to the flask.

    • Suspend the salt in anhydrous THF (approx. 0.1 M concentration).

  • Ylide Generation & Visual Validation:

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Dropwise, add NaHMDS (1.15 eq).

    • Validation Check: The reaction mixture must transition from a colorless/white suspension to a vibrant, persistent yellow/orange solution . This color confirms the successful deprotonation and formation of the active methylidene ylide. Stir for 30 minutes at -78 °C.

  • Carbonyl Addition:

    • Dissolve the target carbonyl compound (1.0 eq) in a minimal volume of anhydrous THF.

    • Add the carbonyl solution dropwise to the ylide at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The yellow color should gradually fade as the ylide is consumed to form the oxaphosphetane intermediate.

  • Reaction Quench & Extraction:

    • Quench the reaction by adding a few drops of saturated aqueous NH4​Cl .

    • Concentrate the THF in vacuo (do not heat above 30 °C to prevent thermal degradation of sensitive alkenes).

  • Byproduct Precipitation (The Tolyl Advantage):

    • Resuspend the crude residue in cold hexanes/diethyl ether (9:1 ratio).

    • Sonicate for 2 minutes, then chill at -20 °C for 1 hour. The tri-p-tolylphosphine oxide will precipitate as a dense white solid.

    • Filter the mixture through a pad of Celite. Wash the pad with cold hexanes.

  • Final Purification:

    • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 13CD2​ -labeled alkene.

Workflow Step1 1. Ylide Generation Suspend Salt in THF at -78°C Add NaHMDS dropwise Step2 2. Visual QC Check Confirm vibrant yellow/orange color (Indicates active ylide) Step1->Step2 Step3 3. Carbonyl Addition Add Substrate in THF Warm to Room Temp Step2->Step3 Step4 4. Quench & Solvent Swap Quench with sat. NH4Cl Concentrate & add cold Hexanes Step3->Step4 Step5 5. Byproduct Precipitation Chill at -20°C and filter through Celite Removes >90% (Tol)3P=O Step4->Step5 Step6 6. Final Purification Silica Gel Chromatography Isolate Labeled Alkene Step5->Step6

Figure 2: Step-by-step experimental workflow emphasizing in-process QC and byproduct precipitation.

References

  • Title: (Methyl)tri-4-tolylphosphonium Iodide-[d3,13C] - Stable Isotope - BOC Sciences Source: bocsci.com URL: []

  • Title: ADME-Enabling Technologies in Drug Design and Development Source: researchgate.net URL: [1]

  • Title: ES2748064A1 - VITAMIN D COMPOUNDS WITH ISOTOPIC MARKING Source: google.com URL: [3]

  • Title: US7655699B1 - Compounds having selective activity for retinoid X receptors Source: google.com URL: [6]

  • Title: Hydrogen Peroxide Adducts of Triarylphosphine Oxides Source: rsc.org URL: [4]

  • Title: Ion-Pair-Directed Borylation of Aromatic Phosphonium Salts Source: nih.gov URL: [5]

Sources

Application

Application Note: High-Fidelity Isotopic Labeling via Phosphonium Salt Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: ADME/Tox Studies, Pharmacokinetics (PK/PD), Quantitative Mass Spectrometry (Internal Standards), and Late-Stage Functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: ADME/Tox Studies, Pharmacokinetics (PK/PD), Quantitative Mass Spectrometry (Internal Standards), and Late-Stage Functionalization (LSF).

Introduction & Mechanistic Rationale

The incorporation of stable (Deuterium, 13 C) and radioactive (Tritium, 14 C) isotopes into complex organic molecules is a critical phase in pharmaceutical development. Isotopically labeled compounds are indispensable for elucidating metabolic pathways, conducting absorption, distribution, metabolism, and excretion (ADME) studies, and serving as internal standards for LC-MS quantification[1].

Historically, late-stage Hydrogen Isotope Exchange (HIE) has relied on transition-metal catalysis (e.g., Ir, Ru) using D₂ or T₂ gas. While atom-economical, direct HIE often suffers from poor regioselectivity, competitive over-reduction of aromatic rings, and incomplete isotopic incorporation due to reversible C–H activation pathways[1].

To circumvent these limitations, phosphonium-directed isotopic labeling has emerged as a powerful, self-validating methodology. By converting specific C–H bonds or alkyl halides into stable phosphonium salts, researchers can achieve absolute regiocontrol. The mechanistic brilliance of this approach lies in its "degradation-reconstruction" logic:

  • Electrophilic Activation & Umpolung: In N-heteroarenes, activation with trifluoromethanesulfonic anhydride (Tf₂O) followed by the addition of triphenylphosphine (PPh₃) regioselectively installs a phosphonium group. This converts a traditionally electrophilic site into a masked carbanion (umpolung)[2].

  • Thermodynamic Trapping: Upon treatment with a carbonate base in D₂O/T₂O, the carbonate attacks the phosphorus center. The subsequent extrusion of carbon dioxide (CO₂) and triphenylphosphine oxide (Ph₃PO) provides an irreversible thermodynamic driving force.

  • Self-Validating Regiochemistry: The localized carbanion is immediately trapped by the isotopic solvent. Because the isotope can only be incorporated at the exact site of C–P bond cleavage, the system is self-validating—eliminating the risk of background isotopic scrambling[3].

For aliphatic systems, the positively charged phosphorus atom sufficiently lowers the pKₐ of adjacent α -protons, allowing for rapid, base-catalyzed H/D exchange using inexpensive D₂O[4].

Workflow Visualization

PhosphoniumWorkflow cluster_0 Isotope Exchange Phase Start Target Substrate (Heterocycle / Alkyl Halide) Act Phosphonium Salt Formation (Tf₂O + PPh₃ or PPh₃ + Heat) Start->Act Activation Intermediate Stable Phosphonium Salt (C-P⁺ Bond Established) Act->Intermediate Isolation Cleavage Umpolung Cleavage (Carbonate, D₂O/T₂O) Intermediate->Cleavage N-Heteroarenes Exchange Base-Catalyzed H/D Exchange (K₂CO₃, D₂O, 100 °C) Intermediate->Exchange Aliphatic Chains Product1 Labeled Heterocycle (>95% Incorporation) Cleavage->Product1 -Ph₃PO, -CO₂ Product2 dₙ-Alkyl Phosphonium Salt (Radical Precursor) Exchange->Product2 Reversible Deprotonation

Fig 1. Divergent isotopic labeling workflows via stable phosphonium salt intermediates.

Quantitative Method Comparison

To justify the selection of phosphonium-directed labeling over traditional methods, the following table summarizes the quantitative and qualitative advantages of the protocols described herein.

Table 1: Comparative Analysis of Isotope Labeling Methodologies

ParameterDirect Transition-Metal HIEPhosphonium-Directed (Heterocycles)Phosphonium-Directed (Aliphatic)
Regioselectivity Moderate (ortho/meta mixtures)Absolute (ipso to P-center)Absolute ( α to P-center)
Isotope Source D₂ / T₂ gas (Requires specialized manifolds)D₂O / T₂O / CD₃OD (Bench-stable liquids)D₂O (Highly cost-effective)
D/T Incorporation 70–90% (Equilibrium limited)>95% (Irreversible cleavage)>95% (Excess solvent driven)
Over-Reduction Risk High (Concomitant arene reduction)None (Metal-free process)None
Primary Application Early-stage screeningComplex APIs, Pyridines, DiazinesRadical dₙ-alkylation precursors

Experimental Protocols

Protocol A: Site-Selective Deuteration/Tritiation of Pyridines and Diazines

This two-step protocol is designed for the high-fidelity labeling of complex nitrogenous heterocycles, avoiding the use of transition metals that could poison downstream biological assays[1].

Step 1: Synthesis of the Heterocyclic Phosphonium Salt

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the pyridine/diazine substrate (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Electrophilic Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv). Causality Note: This rapidly generates a highly electrophilic N-triflyl pyridinium intermediate, priming the C4 position for nucleophilic attack.

  • Phosphine Addition: After 15 minutes, add a solution of triphenylphosphine (PPh₃, 1.2 equiv) in CH₂Cl₂. Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Precipitate the resulting phosphonium salt by adding cold diethyl ether. Filter, wash with ether, and dry under high vacuum. These salts are generally bench-stable and can be stored indefinitely.

Step 2: Isotope Trapping via Umpolung Cleavage

  • Reaction Setup: Suspend the isolated phosphonium salt (1.0 equiv) in a 1:1 mixture of CD₃OD and D₂O (or T₂O for tritiation) at a concentration of 0.05 M.

  • Cleavage Initiation: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the suspension. Stir vigorously at room temperature for 4–12 hours.

  • Mechanistic Checkpoint: Monitor the reaction via LC-MS. The disappearance of the phosphonium mass and the appearance of Ph₃PO indicates successful carbonate attack, CO₂ extrusion, and subsequent trapping of the C4-anion by the isotopic solvent[2].

  • Workup: Dilute the mixture with EtOAc and water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the labeled heterocycle via flash column chromatography.

Protocol B: Synthesis of dₙ-Alkyl Phosphonium Salts for Aliphatic Labeling

This protocol details the preparation of highly deuterated aliphatic phosphonium salts, which serve as excellent radical precursors for photoinduced dₙ-alkylation of complex molecules[4].

Step 1: Base-Catalyzed H/D Exchange

  • Preparation: Charge a heavy-walled pressure vial with the desired alkyl triphenylphosphonium iodide (1.0 mmol, 1.0 equiv) and K₂CO₃ (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add D₂O (2.0 mL) to the vial. Causality Note: D₂O acts as both the reaction solvent and the overwhelming isotopic reservoir, driving the reversible deprotonation equilibrium toward complete deuterium incorporation.

  • Heating: Seal the vial with a PTFE-lined cap and heat the mixture in an oil bath at 100 °C with vigorous stirring for 6 hours.

Step 2: Extraction and Isolation

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Extraction: Extract the aqueous mixture with CH₂Cl₂ (3 × 10 mL). The ionic nature of the phosphonium salt ensures it partitions into the organic phase when paired with the iodide counterion.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Wash the resulting white solid with cold Et₂O to remove trace impurities, yielding the pure dₙ-alkyl phosphonium salt with >95% deuterium content.

References

  • Source: acs.
  • Source: acs.
  • Source: chinesechemsoc.
  • Source: nih.

Sources

Method

Application Notes &amp; Protocols: Unveiling Molecular Dynamics with Dual-Labeled Compounds

Introduction: Beyond Single-Point Measurement In the intricate landscape of biological systems, observing a single molecular species at one point in time provides only a static snapshot of a profoundly dynamic process. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Single-Point Measurement

In the intricate landscape of biological systems, observing a single molecular species at one point in time provides only a static snapshot of a profoundly dynamic process. To truly understand the mechanisms that govern cellular function, drug action, and metabolic fate, we must track multiple components or the same component across different temporal or spatial states. Dual-labeled compounds are the cornerstone of such sophisticated mechanistic studies. By incorporating two distinct labels—be they stable isotopes, radioisotopes, or fluorophores—into a single molecule or molecular system, researchers can introduce an internal control, track concurrent processes, or create a dynamic "ruler" to measure molecular events in real-time.

This guide moves beyond theoretical concepts to provide actionable protocols and the causal reasoning behind experimental design. It is structured to empower researchers, scientists, and drug development professionals to leverage dual-labeling strategies for elucidating complex biological mechanisms with high fidelity.

Application 1: Definitive Pharmacokinetic & Metabolic Analysis with Dual Isotope Tracers

The journey of a drug through a biological system—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its efficacy and safety.[1] Dual-isotope labeling, often employing a combination of a stable isotope (e.g., ¹³C, ²H) and a radioisotope (¹⁴C), provides an unparalleled level of precision in these studies.[2][3]

Expertise & Rationale: The Power of the Double-Tracer Approach

A classic challenge in pharmacokinetics is determining the absolute bioavailability (F) of an orally administered drug. This requires comparing the drug concentration in plasma after oral administration to that after intravenous (IV) administration. Performing these two administrations in separate studies introduces inter-subject variability. The "double-tracer" or "dual-isotope" method elegantly solves this by allowing for simultaneous administration.[4]

In this design, a ¹⁴C-labeled version of the drug is given orally, while a small, non-pharmacological "microdose" of a stable isotope-labeled version (e.g., ¹³C₆-labeled) is given intravenously.[4] Mass spectrometry can differentiate between the two labeled forms and the unlabeled parent drug. This allows for the precise determination of absolute bioavailability in a single experiment, within the same subject, effectively eliminating inter-subject variability and providing more robust data. This approach is more efficient, reduces costs, and requires fewer subjects than traditional separate trials.[4]

Logical Workflow: Dual-Isotope Absolute Bioavailability Study

cluster_0 Dosing Phase cluster_1 Sampling & Analysis cluster_2 Data Interpretation Dose_Oral Oral Administration of ¹⁴C-labeled Drug Sample Collect Serial Blood Samples Dose_Oral->Sample Dose_IV Simultaneous IV Microdose of ¹³C-labeled Drug Dose_IV->Sample Extract Plasma Extraction Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantify Concentrations of ¹⁴C-drug and ¹³C-drug LCMS->Quant AUC Calculate AUC(oral) and AUC(IV) Quant->AUC Bioavailability F = (AUC(oral) / AUC(IV)) * (Dose(IV) / Dose(oral)) AUC->Bioavailability

Caption: Workflow for a dual-isotope absolute bioavailability study.

Protocol: Double-Tracer Study for Absolute Bioavailability

This protocol provides a generalized framework. Specific parameters must be optimized for the compound of interest.

  • Preparation of Labeled Compounds:

    • Synthesize the drug with a ¹⁴C label for the oral formulation.

    • Synthesize the drug with a stable isotope label (e.g., three or more ¹³C or ²H atoms to ensure a clear mass shift) for the IV microdose formulation.[4] The labeling position should be metabolically stable.

  • Subject Dosing:

    • Administer the therapeutic oral dose containing the ¹⁴C-labeled drug to the subject.

    • Simultaneously, administer an IV microdose (typically 1/100th of the therapeutic dose) of the stable isotope-labeled drug.[4]

  • Sample Collection:

    • Collect blood samples into appropriate anticoagulant tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to separate plasma and store at -80°C until analysis.

  • Sample Preparation & Analysis:

    • Thaw plasma samples. Perform protein precipitation or liquid-liquid extraction to isolate the drug from plasma components.

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The method must be able to resolve and independently quantify the ¹⁴C-labeled drug, the stable isotope-labeled drug, and any major metabolites. This is achieved by defining unique precursor-product ion transitions for each analyte in the mass spectrometer.

  • Data Analysis:

    • Generate concentration-time profiles for both the orally administered (¹⁴C) and intravenously administered (stable isotope) drug.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both profiles.

    • Calculate absolute bioavailability (F) using the formula: F (%) = [AUC(oral) / AUC(IV)] * [Dose(IV) / Dose(oral)] * 100

Application 2: Probing Molecular Interactions with FRET

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity of two molecules on a nanometer scale (typically 2-8 nm).[5] It relies on the non-radiative transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. This process is inherently a dual-labeling technique.[6]

Expertise & Rationale: Why FRET Reveals Dynamics

FRET's utility stems from its sensitivity to distance. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[6] This exquisite sensitivity makes FRET an ideal "molecular ruler" for studying:

  • Protein-Protein Interactions: By labeling two proteins with a donor-acceptor pair, their association can be monitored in real-time within living cells.[7]

  • Conformational Changes: Labeling a single protein at two different sites allows FRET to detect conformational shifts that alter the distance between the labels, providing insight into protein folding or activation.[5]

  • Enzyme Kinetics: A substrate can be dual-labeled so that cleavage by an enzyme separates the donor and acceptor, leading to a loss of FRET.[8] This provides a direct, real-time readout of enzyme activity.

Principle of FRET

FRET cluster_0 No Interaction (No FRET) cluster_1 Interaction (FRET Occurs) Donor1 Donor Emission1 Donor Emission Donor1->Emission1 Energy Out Acceptor1 Acceptor Excitation1 Excitation Light (Donor λ) Excitation1->Donor1 Energy In Donor2 Donor Acceptor2 Acceptor Donor2->Acceptor2 Non-radiative Energy Transfer Emission2 Acceptor Emission Acceptor2->Emission2 Energy Out Excitation2 Excitation Light (Donor λ) Excitation2->Donor2 Energy In

Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).

Protocol: FRET Measurement by Acceptor Photobleaching

This protocol describes a common method to confirm FRET in fixed cells using confocal microscopy.

  • Cell Preparation and Labeling:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Introduce the dual-labeled proteins. This can be done by transfecting cells with plasmids encoding proteins fused to fluorescent proteins (e.g., Protein A-CFP and Protein B-YFP) or by using immunofluorescence with antibodies conjugated to FRET-pair fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 555).[9]

    • Fix, permeabilize, and mount the cells as required.

  • Image Acquisition (Pre-Bleach):

    • Using a confocal microscope, find a cell expressing both fluorophores.

    • Acquire an image of the donor fluorophore using its specific excitation and emission settings.

    • Acquire an image of the acceptor fluorophore using its specific excitation and emission settings.

  • Acceptor Photobleaching:

    • Define a Region of Interest (ROI) within the cell where the two proteins colocalize.

    • Use the high-intensity laser line corresponding to the acceptor's absorption maximum to selectively photobleach the acceptor fluorophore only within the ROI until its fluorescence is significantly diminished.

  • Image Acquisition (Post-Bleach):

    • Immediately after bleaching, re-acquire an image of the donor fluorophore using the same settings as in step 2.

    • Re-acquire an image of the acceptor to confirm successful bleaching within the ROI.

  • Data Analysis:

    • Measure the average intensity of the donor fluorescence within the ROI before and after photobleaching the acceptor.

    • Causality: If FRET was occurring, the donor's energy was being transferred to the acceptor. By destroying the acceptor (photobleaching), this energy transfer pathway is eliminated, and the donor's fluorescence intensity should increase.[10]

    • Calculate FRET efficiency (E) in the ROI: E = 1 - (Donor Intensity_pre-bleach / Donor Intensity_post-bleach)

Application 3: Dissecting Cell Cycle Dynamics with Dual-Pulse Labeling

Pulse-chase analysis is a classic technique for tracking molecules over time.[11][12] A dual-labeling strategy enhances this by using two different labels administered at different times, allowing researchers to distinguish between cells that were in a specific phase at time A versus time B. A prime example is the use of two different thymidine analogs, 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU), to precisely measure the duration of the S phase (the DNA synthesis phase) of the cell cycle.[13]

Expertise & Rationale: Capturing a Temporal Window

Using a single label like BrdU can identify cells that were in S phase during the labeling period. However, it cannot tell you how long S phase lasts. The dual EdU-BrdU pulse-chase method solves this.[13][14]

  • Pulse 1 (EdU): All cells currently in S phase incorporate EdU.

  • Chase: The cells proceed through the cell cycle for a defined period.

  • Pulse 2 (BrdU): A second, short pulse of BrdU labels cells that are still in S phase at this later time point.

By monitoring the disappearance of the double-positive (EdU+ and BrdU+) cell population as the chase time increases, one can determine the time it takes for the cohort of cells that were at the very end of S phase during the EdU pulse to exit S phase. This provides a direct measure of S-phase duration (Ts).[13]

Experimental Design: S-Phase Duration Measurement

Time0 Time = 0 Pulse1 Pulse with EdU (e.g., 15 min) Time0->Pulse1 Time_Chase Time = t_chase Pulse2 Pulse with BrdU (e.g., 30 min) Time_Chase->Pulse2 Cells still in S-phase will incorporate BrdU Time_End Time = t_chase + 30min Fix Fix, Stain & Analyze by Flow Cytometry Time_End->Fix Chase Chase with Thymidine (Variable duration, t_chase) Pulse1->Chase All S-phase cells are now EdU+ Chase->Time_Chase Pulse2->Time_End

Caption: Experimental workflow for S-phase duration using dual pulse-chase.

Protocol: EdU/BrdU Dual Labeling for Flow Cytometry

This protocol is adapted for suspension cells like Jurkat cells.[14]

  • Pulse 1 (EdU):

    • To an asynchronous cell culture, add EdU to a final concentration of 10 µM.

    • Incubate for 15 minutes at 37°C. This labels all cells currently in S phase.

  • Chase:

    • Wash the cells twice with complete medium containing 100 µM thymidine to remove the EdU and begin the chase.

    • Resuspend the cells in the chase medium and aliquot into separate tubes for each chase time point (e.g., 0, 2, 4, 6, 8 hours).

    • Incubate at 37°C for the duration of the chase.

  • Pulse 2 (BrdU):

    • At the end of each chase period, add BrdU to a final concentration of 10 µM to the respective tube.

    • Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Harvest cells by centrifugation.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 4 hours at -20°C.[14]

  • Staining (Click-iT EdU Reaction):

    • Wash the fixed cells with PBS + 1% BSA.

    • Perform the Click-iT reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 647) to the alkyne group on the incorporated EdU, following the manufacturer's protocol.

  • Staining (Anti-BrdU Antibody):

    • Treat cells with 2M HCl for 30 minutes at room temperature to denature the DNA, which is necessary to expose the BrdU epitope for antibody binding.[14]

    • Neutralize with 0.1 M sodium borate buffer.

    • Incubate with an anti-BrdU primary antibody followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • DNA Content Staining & Analysis:

    • Stain the total DNA content with a dye like DAPI or FxCycle Violet.

    • Analyze the cells on a multi-parameter flow cytometer, detecting the signals for EdU, BrdU, and total DNA content.

    • Plot the fraction of EdU-positive cells that are also BrdU-positive against the chase time. The time point at which this fraction extrapolates to zero corresponds to the duration of S phase (Ts).[13]

Summary of Dual-Labeling Applications

Application AreaTypical LabelsMechanistic Information ObtainedKey Advantage
Pharmacokinetics ¹⁴C and ¹³C (or ²H)Absolute bioavailability, definitive metabolite identification, drug clearance mechanisms.[2][4]Eliminates inter-subject variability; provides a definitive internal standard.
Protein Interactions FRET Pair (e.g., CFP/YFP, AF488/AF555)Real-time protein association/dissociation, conformational changes, enzyme activity.[6][7]Provides spatial resolution at the nanometer scale within living systems.
Cell Cycle Analysis EdU and BrdUPrecise duration of cell cycle phases (e.g., S phase), cell cycle kinetics.[13][14]Provides temporal resolution to measure the rate of dynamic cellular processes.
Metabolic Flux Analysis Parallel ¹³C TracersRelative contributions of converging metabolic pathways, network-wide flux maps.[15][16]Resolves fluxes that are indistinguishable with a single tracer, increasing precision.

Conclusion

The application of dual-labeled compounds represents a significant methodological advancement over single-label experiments. By providing an internal reference, enabling the simultaneous tracking of different molecular populations, or acting as a sensitive measure of molecular proximity, these techniques allow for the dissection of complex biological mechanisms with greater accuracy and temporal resolution. From drug development to fundamental cell biology, the thoughtful design of dual-labeling experiments is essential for generating robust, high-fidelity data and uncovering the dynamic nature of life at the molecular level.

References

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]

  • Gaudilliere, B., & Gu, H. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Pharmaceutical Analysis, 8(4), 321-337. [Link]

  • Bentham Science. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Bentham Science Publishers. [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • van Nuland, M., et al. (2020). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Cancers, 12(10), 2820. [Link]

  • Wiedemann, P., et al. (2006). FRET-CLSM and double-labeling indirect immunofluorescence to detect close association of proteins in tissue sections. Histochemistry and Cell Biology, 126(2), 165-175. [Link]

  • Clayton, A. H. A., et al. (2005). Dual-channel photobleaching FRET microscopy for improved resolution of protein association states in living cells. European Biophysics Journal, 34(1), 82-90. [Link]

  • Bio-Synthesis Inc. (2014). Dual labeled probes. Bio-Synthesis Inc. [Link]

  • Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 17, 36-45. [Link]

  • Caplan, M. J., et al. (2015). Dual pulse-chase microscopy reveals early divergence in the biosynthetic trafficking of the Na,K-ATPase and E-cadherin. Molecular Biology of the Cell, 26(18), 3290-3300. [Link]

  • Sekar, R. B., & Periasamy, A. (2003). Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. The Journal of Cell Biology, 160(5), 629-633. [Link]

  • He, L., & Fan, J. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 8(4), 73. [Link]

  • Kohl, T., et al. (2002). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Proceedings of the National Academy of Sciences, 99(19), 12161-12166. [Link]

  • Denzin, L. K. (2007). Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading. Current Protocols in Immunology, Chapter 18, Unit 18.4. [Link]

  • Wikipedia. (n.d.). Pulse-chase analysis. Wikipedia. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 24(6), 1085-1091. [Link]

  • Fiveable. (2025). Pulse-chase experiment Definition. Fiveable. [Link]

  • Roccio, F., et al. (2022). Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry. International Journal of Molecular Sciences, 23(5), 2530. [Link]

  • Yang, Y., et al. (2009). Site-Specific Two-Color Protein Labeling for FRET Studies Using Split Inteins. Journal of the American Chemical Society, 131(33), 11644-11645. [Link]

  • Creative Diagnostics. (n.d.). Double Labeling Fluorescent Immunocytochemistry Protocol. Creative Diagnostics. [Link]

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Application

Application Notes &amp; Protocols: A Guide to Kinetic Isotope Effect Measurements

This guide provides a comprehensive overview and practical protocols for the experimental design and measurement of the kinetic isotope effect (KIE). The KIE is a powerful tool for elucidating reaction mechanisms, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and practical protocols for the experimental design and measurement of the kinetic isotope effect (KIE). The KIE is a powerful tool for elucidating reaction mechanisms, particularly in the fields of enzymology and drug development, by providing insights into the transition state of a reaction.[1]

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction observed when an atom in one of the reactants is replaced by one of its isotopes.[1][2][3] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). This seemingly simple ratio provides profound insights into the reaction mechanism because it is a direct consequence of the zero-point energy (ZPE) differences between isotopic bonds.[4][5] A bond to a heavier isotope has a lower vibrational frequency and thus a lower ZPE, requiring more energy to reach the transition state, which often results in a slower reaction rate.[2][5]

There are two main types of KIEs:

  • Primary KIEs: Occur when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1][5][6] Large primary deuterium (H/D) KIEs, often greater than 2, are strong evidence that C-H bond cleavage is rate-limiting.[1][7]

  • Secondary KIEs: Are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step.[1][2][3] These effects are typically smaller but provide valuable information about changes in hybridization or the steric environment of the transition state.[2][3][5]

In drug development, the deuterium KIE is strategically employed to slow down the metabolism of drug candidates, particularly by cytochrome P450 enzymes, by replacing hydrogen with deuterium at metabolically vulnerable sites.[1][7][8] This can improve the pharmacokinetic profile of a drug.[9]

Foundational Principles & Experimental Causality

The precision of the measurement is the most critical factor in KIE determinations, especially for small heavy-atom KIEs.[1][6] The choice of experimental method is dictated by the expected magnitude of the KIE, the specific reaction, and available instrumentation.[1]

Choosing the Right Isotope and Labeling Position
  • Isotope Selection: The magnitude of the KIE is related to the relative mass change.[2] Deuterium (²H) is frequently used for studying C-H bond cleavage due to its 100% mass increase over protium (¹H), which results in a more pronounced and easily measurable KIE.[1][2] For reactions involving heavier atoms, isotopes such as ¹³C, ¹⁵N, and ¹⁸O are commonly used.[1][6]

  • Labeling Position: To observe a primary KIE, the isotopic label must be placed at the atom where a bond is broken or formed in the rate-determining step.[1] Incorrect placement will either result in a secondary KIE or no observable effect.

Competitive vs. Non-competitive Methods

The experimental approach significantly impacts the precision and interpretation of KIE data.

  • Non-competitive (or Direct) Method: In this approach, the rates of the isotopically light and heavy substrates are measured in separate experiments.[9] This method is susceptible to systematic errors, as even minor variations in reaction conditions (temperature, concentration) between experiments can obscure the true KIE. It is required for determining KIEs on Vmax.[6]

  • Competitive Method: This is the most common and precise method, especially for small KIEs.[2][6] A mixture of the light and heavy isotopologues is used in a single reaction.[2][10] The KIE is determined by measuring the change in the isotope ratio of the substrate or product over time.[11] This internal competition minimizes systematic errors because both substrates are subject to the exact same conditions.[2][6]

The following diagram illustrates the general workflow for a competitive KIE measurement.

KIE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation Prep Prepare Mixture of Light (Sub_L) & Heavy (Sub_H) Substrates in a Known Ratio Init Initiate Reaction (e.g., add enzyme) Prep->Init Quench Quench Reaction at Partial Conversion (<50%) Init->Quench Time (t) Measure Measure Isotope Ratios in Substrate and/or Product (e.g., MS, NMR) Quench->Measure Calc Calculate KIE using Fractional Conversion (F) and Isotope Ratios (R) Measure->Calc KIE_Interpretation Start Measure Primary Deuterium KIE (kH/kD) KIE_Large KIE > 2 Start->KIE_Large KIE_Small 1 < KIE < 2 Start->KIE_Small KIE_None KIE ≈ 1 Start->KIE_None Conclusion_Large C-H Bond Breaking is Likely Rate-Determining. Symmetrical Transition State. KIE_Large->Conclusion_Large Yes Conclusion_Small C-H Bond Breaking is Likely Rate-Determining. Asymmetrical Transition State. KIE_Small->Conclusion_Small Yes Conclusion_None C-H Bond Breaking is NOT Rate-Determining. KIE_None->Conclusion_None Yes

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Method

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C in metabolic flux analysis

Title: Application Note: (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in Mitochondrial Metabolic Flux Analysis Scientific Background & Rationale Metabolic flux analysis (MFA) provides a dynamic, quantitative map of cellu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in Mitochondrial Metabolic Flux Analysis

Scientific Background & Rationale

Metabolic flux analysis (MFA) provides a dynamic, quantitative map of cellular metabolism. When evaluating mitochondrial function, the flux through the tricarboxylic acid (TCA) cycle is inextricably linked to the electron transport chain (ETC) and the resulting mitochondrial membrane potential ( ΔΨm​ ). Understanding this thermodynamic coupling is critical for drug development targeting metabolic diseases and oncology.

Lipophilic cations, such as (methyl)tri-4-tolylphosphonium, are widely utilized as Nernstian probes. Due to their large cationic radius and lipophilicity, they freely permeate lipid bilayers and accumulate in the mitochondrial matrix in direct proportion to the negative ΔΨm​ [1].

The Analytical Challenge: Quantifying this intracellular accumulation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously vulnerable to matrix effects. Co-eluting cellular lipids severely suppress the electrospray ionization (ESI) signal, leading to skewed quantitative data.

The Solution: To establish a self-validating and absolute quantitative system, a stable isotope-labeled internal standard (SIL-IS) is mandatory. The specialized compound (Methyl)tri-4-tolylphosphonium Iodide-d3,13C serves this exact purpose. Its unique labeling pattern facilitates absolute discrimination from endogenous molecules and the unlabeled probe, supporting high-fidelity data acquisition in complex experimental systems[].

Physicochemical Properties & Isotopic Design

The strategic incorporation of both deuterium (d3) and carbon-13 (13C) on the methyl group provides a +4 Da mass shift compared to the unlabeled probe.

Causality of the +4 Da Shift: Why not use a standard +3 Da (d3-only) label? A molecule containing 22 carbon atoms exhibits a natural M+1 isotopic abundance of ~24.2% and an M+2 abundance of ~2.8%. In highly polarized cells, the massive concentration of the unlabeled probe can cause M+3 isotopic tailing, leading to false-positive signal inflation in the internal standard channel. The +4 Da shift completely clears this isotopic envelope, ensuring zero cross-talk and absolute quantitative integrity[].

Table 1: Physicochemical & Analytical Properties
PropertyUnlabeled ProbeSIL-IS (d3,13C)
IUPAC / Synonym (Methyl)tris(p-tolyl)phosphonium Iodide(Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C
Molecular Formula C22​H24​PI C21​[13C]H21​D3​PI
Cation Mass (m/z) 319.2323.2
Mass Shift N/A+4.02 Da
Experimental Role Dynamic ΔΨm​ SensorAbsolute Quantification Internal Standard

Experimental Protocol: Dynamic ΔΨm​ Profiling in MFA

This protocol details the concurrent measurement of metabolic flux and ΔΨm​ , utilizing the d3,13C variant as the LC-MS/MS internal standard.

Self-Validating QC System: This protocol integrates a parallel treatment group using FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). FCCP uncouples oxidative phosphorylation, rapidly collapsing ΔΨm​ [3]. A near-zero accumulation of the unlabeled probe in this specific cohort validates that the measured LC-MS/MS signal in your experimental groups is entirely dependent on ΔΨm​ , ruling out non-specific lipid binding artifacts.

Step-by-Step Methodology
  • Cell Culture & Tracer Administration:

    • Seed cells in 6-well plates and culture until 80% confluence.

    • Replace media with MFA-specific media (e.g., containing U-13C-Glucose) spiked with 1 µM of unlabeled (Methyl)tri-4-tolylphosphonium Iodide.

    • Validation Control: To one well, add 10 µM FCCP 30 minutes prior to extraction to collapse ΔΨm​ .

  • Incubation:

    • Incubate for the desired metabolic steady-state period (typically 2-4 hours).

  • Rapid Quenching:

    • Rapidly aspirate media and wash cells once with ice-cold PBS to remove the extracellular probe.

    • Immediately add 1 mL of ultra-cold (-80°C) 80% methanol / 20% water to quench metabolism and lyse the cells.

  • SIL-IS Spiking (Critical Step):

    • Add exactly 50 pmol of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C directly to each well.

    • Causality: Spiking the internal standard before cell scraping ensures that any subsequent volumetric losses or matrix suppression during extraction apply equally to both the analyte and the IS, preserving the quantitative ratio.

  • Extraction & Centrifugation:

    • Scrape the cells, transfer to microcentrifuge tubes, and vortex for 5 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS vials.

Data Acquisition & MRM Parameters

Samples are analyzed using a Triple Quadrupole Mass Spectrometer operating in Positive ESI mode. Because phosphonium salts are pre-charged cations, they exhibit exceptional ionization efficiency.

Table 2: Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Neutral Loss Fragment
Unlabeled Probe 319.2228.145Tolyl group (91 Da)
Unlabeled Probe 319.2304.235Methyl group (15 Da)
SIL-IS (d3,13C) 323.2232.145Tolyl group (91 Da)
SIL-IS (d3,13C) 323.2304.235Labeled Methyl (19 Da)

Mechanistic Note on Fragmentation: The dominant fragmentation pathway is the neutral loss of a tolyl group (91 Da). For the labeled IS, the loss of the heavy methyl group ( 13CD3​ , 19 Da) yields the identical product ion (m/z 304.2) as the unlabeled compound losing its standard methyl group ( CH3​ , 15 Da). This provides a highly reliable diagnostic transition pair for quantification.

Visualizations

G cluster_0 Cytosol cluster_1 Mitochondrial Matrix Probe Unlabeled Probe (m/z 319.2) Accumulation Probe Accumulation (Nernstian Uptake) Probe->Accumulation Electrophoretic Drive TCA TCA Cycle Flux ETC Electron Transport Chain TCA->ETC NADH/FADH2 ETC->Accumulation Generates ΔΨm

Fig 1: Mechanism of Nernstian mitochondrial uptake of lipophilic cations driven by TCA/ETC flux.

Workflow N1 1. Cell Culture & Metabolic Tracer Addition N2 2. Incubation with Unlabeled Phosphonium Probe N1->N2 N3 3. Rapid Quenching (Cold 80% Methanol) N2->N3 N4 4. Spike SIL-IS: (Methyl)tri-4-tolylphosphonium-d3,13C N3->N4 N5 5. LC-MS/MS MRM Quantification N4->N5 N6 6. ΔΨm Normalization & Flux Modeling N5->N6

Fig 2: Analytical workflow for dynamic ΔΨm profiling using SIL-IS in metabolic flux analysis.

References

  • ACS Omega. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. Available at:[Link]

  • Journal of Medicinal Chemistry. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Available at:[Link]

Sources

Application

Synthesis of Isotopically Enriched Alkenes for Tracer Studies: An Application Note and Protocol Guide

Introduction: The Role of Isotopically Enriched Alkenes Isotopically enriched alkenes are indispensable tools in modern drug discovery and development. They serve as critical components for Absorption, Distribution, Meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Isotopically Enriched Alkenes

Isotopically enriched alkenes are indispensable tools in modern drug discovery and development. They serve as critical components for Absorption, Distribution, Metabolism, and Excretion (ADME) studies, quantitative mass spectrometry, and mechanistic pathway elucidations[1]. The strategic incorporation of stable isotopes (such as 2 H or 13 C) into the alkene moiety of a pharmacophore allows researchers to exploit kinetic isotope effects (KIEs) to enhance metabolic stability, or to create high-fidelity internal standards that resist metabolic scrambling[1].

Because the physical and chemical properties of isotopically labeled compounds are nearly identical to their unlabeled counterparts, the synthesis of these molecules requires highly specific, stereoselective, and regioselective methodologies that prevent isotope dilution or scrambling during the reaction[2].

Strategic Selection of Synthetic Pathways

The synthesis of isotopically enriched alkenes requires precise control over both regioselectivity (where the label is placed) and stereoselectivity (E vs. Z configuration). The choice of methodology is dictated by the target structure:

  • Terminal Labeling ( 13 C or 2 H): Wittig olefination is the premier method for terminal labeling. By utilizing a specifically labeled phosphonium salt (e.g., 13 C-methyltriphenylphosphonium iodide), the label is transferred directly to the terminal position with absolute regiocontrol[][4].

  • Internal Labeling ( 2 H or 3 H): The partial reduction of alkynes is the most robust approach for internal labeling. The use of deuterium gas ( D2​ ) with a poisoned catalyst (Lindlar's catalyst) ensures stereoselective syn-addition, yielding the (Z)-alkene[5][6]. Conversely, dissolving metal reduction yields the (E)-alkene via anti-addition[6].

Workflow A Target Labeled Alkene B Label Position? A->B C Terminal Carbon (13C or D) B->C Terminal Carbon D Internal Carbon (D or T) B->D Internal Carbon E Wittig Olefination (13C-Phosphonium Ylide) C->E F Alkyne Precursor D->F G Lindlar Reduction (D2 Gas, syn-addition) F->G Require Z-Alkene H Dissolving Metal (Na/ND3, anti-addition) F->H Require E-Alkene

Fig 1. Decision matrix for selecting the optimal alkene isotopic labeling strategy.

Protocol 1: Stereoselective Synthesis of Deuterated (Z)-Alkenes via Lindlar Hydrogenation

Causality & Mechanism

Unmodified palladium catalysts (e.g., Pd/C) are highly active and will rapidly reduce alkynes completely to alkanes, making them unsuitable for targeted alkene synthesis[6]. Lindlar's catalyst—palladium deposited on calcium carbonate ( CaCO3​ ) and poisoned with lead acetate and quinoline—has a deliberately deactivated surface[6][7]. This poisoning limits the availability of active catalytic sites, halting the reduction at the alkene stage[7]. Because both deuterium atoms are adsorbed onto the metal surface and delivered simultaneously to the same face of the alkyne, the reaction proceeds via strict syn-addition, exclusively yielding the (Z)-isomer[6].

Step-by-Step Methodology
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system thoroughly with an inert gas (Argon or N2​ ).

  • Reagent Loading: Add the alkyne substrate (1.0 equiv, e.g., 5.0 mmol) and Lindlar catalyst (5% Pd on CaCO3​ , poisoned with lead; typically 5-10 wt% relative to the substrate) to the flask[8].

  • Solvent & Additives: Dissolve the mixture in anhydrous ethyl acetate (0.1 M concentration). Add freshly distilled quinoline (0.1 equiv) to further suppress over-reduction and isomerisation[7].

  • Deuteration: Evacuate the flask and backfill with Deuterium gas ( D2​ ) using a balloon or a controlled pressure manifold. For continuous-flow systems, elevating the pressure up to 80 bar significantly increases gas solubility and reaction rate without compromising selectivity[8].

  • Monitoring (Self-Validation): Stir the suspension vigorously at room temperature (25 °C). Monitor the reaction strictly via GC-MS or 1 H-NMR. Critical Insight: Even with a poisoned catalyst, prolonged exposure to D2​ after the alkyne is consumed can lead to trace over-reduction or isomerization to the thermodynamically more stable (E)-alkene.

  • Workup: Once the alkyne is fully consumed, immediately purge the flask with Argon to remove the D2​ atmosphere. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the deuterated (Z)-alkene via silica gel flash chromatography.

Protocol 2: Synthesis of 13 C-Labeled Terminal Alkenes via Wittig Olefination

Causality & Mechanism

The Wittig reaction relies on the formation of a nucleophilic phosphonium ylide. By using 13 C-enriched methyltriphenylphosphonium bromide or iodide, the isotopic label is structurally locked into the ylide carbon[][9]. Deprotonation by a strong base (e.g., Potassium tert-butoxide) generates the active ylide, which attacks the electrophilic carbonyl carbon of an aldehyde or ketone[4]. The reaction proceeds through a four-membered oxaphosphetane intermediate[4]. The subsequent cycloreversion is the thermodynamic driving force, expelling triphenylphosphine oxide and leaving the 13 C label exclusively at the terminal methylene position[4].

Wittig N1 13C-Phosphonium Salt + Base (KOtBu) N2 Phosphonium Ylide (Active Tracer) N1->N2 Deprotonation N3 Aldehyde/Ketone Addition N2->N3 Nucleophilic Attack N4 Oxaphosphetane Intermediate N3->N4 Cyclization N5 13C-Labeled Alkene + Ph3P=O N4->N5 Cycloreversion

Fig 2. Mechanistic pathway of 13C-labeled alkene synthesis via Wittig olefination.

Step-by-Step Methodology
  • Ylide Generation: In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend 13 C-methyltriphenylphosphonium bromide (or iodide) (1.2 to 1.4 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a concentration of approximately 0.4 M[10][11].

  • Base Addition (Self-Validation): Cool the suspension to 0 °C using an ice bath. Add Potassium tert-butoxide (KOtBu, 1.3 equiv) dropwise as a solution in THF[10]. Visual Cue: The mixture will turn a distinct, bright yellow color, visually validating the formation of the active 13 C-ylide. Stir for 1 hour at 0 °C[10].

  • Carbonyl Addition: Dissolve the target aldehyde or ketone (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise via syringe to the ylide mixture at 0 °C[10].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours, monitoring completion via TLC or LC-MS[10].

  • Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ) dropwise[10]. Dilute with deionized water and extract the aqueous layer three times with diethyl ether or ethyl acetate[10].

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate[10]. The crude mixture will contain a large amount of triphenylphosphine oxide byproduct. Purify the 13 C-labeled terminal alkene via silica gel column chromatography (typically using a non-polar eluent like 20% ether/hexanes)[10].

Data Presentation & Optimization Summaries

Table 1: Comparison of Alkene Labeling Strategies
Synthetic StrategyReagents / CatalystTarget IsotopeStereoselectivityPrimary Application
Lindlar Hydrogenation D2​ gas, Pd/ CaCO3​ (Pb poisoned) 2 H, 3 HStrict syn (Z-Alkene)Internal labeled alkenes[6]
Dissolving Metal Reduction Na or Li in liquid ND3​ 2 HStrict anti (E-Alkene)Internal labeled alkenes[6]
Wittig Olefination 13 C-Phosphonium Ylide 13 C, 2 HZ-major (unstabilized)Terminal labeled alkenes[4]
H/D Exchange Transition Metals (Ru, Ir), D2​O 2 HVariableLate-stage functionalization[2]
Table 2: Influence of Pressure on Continuous-Flow Deuteration (Lindlar Catalyst)

Note: The utilization of high pressures in gas–liquid–solid reactions increases the solubility of gases, thereby enhancing the reaction rate without compromising the stereochemical outcome.

Pressure (bar)Temperature (°C)Flow Rate (mL/min)Conversion RateSelectivity for (Z)-Alkene
10251.0ModerateHigh
40251.0GoodHigh
80251.0ExcellentHigh (Isomerization risk if prolonged)

(Data synthesized from continuous-flow deuteration optimization studies[8])

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Technical Notes & Optimization

Troubleshooting

stability issues of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in solution

An In-Depth Guide to Solution Stability, Handling, and Troubleshooting Welcome to the technical support guide for (Methyl)tri-4-tolylphosphonium Iodide-d3,13C. This resource is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Solution Stability, Handling, and Troubleshooting

Welcome to the technical support guide for (Methyl)tri-4-tolylphosphonium Iodide-d3,13C. This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. As a specialized reagent for applications like Wittig reactions, mechanistic studies, and as an internal standard for NMR spectroscopy, understanding its stability in solution is paramount for achieving reproducible and accurate results.[] This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind the recommended procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for solid (Methyl)tri-4-tolylphosphonium Iodide-d3,13C?

A1: The solid compound should be stored at -20°C to ensure long-term stability.[] Many phosphonium salts are hygroscopic.[2] To prevent water absorption, which can compromise sample integrity and affect solubility, it is crucial to handle the salt under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator over a strong drying agent after opening.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is reported to be soluble in ether.[] Generally, phosphonium salts exhibit solubility in a range of polar aprotic and protic organic solvents. For experimental work, especially reactions sensitive to water, the use of anhydrous solvents is highly recommended. Always perform a small-scale solubility test in your chosen solvent system before preparing a bulk solution.

Q3: How does pH affect the stability of the compound in solution?

A3: This is a critical factor. Phosphonium salts are generally stable at neutral or acidic pH but can degrade under alkaline (high pH) conditions.[3] Exposure to strong bases can initiate a hydrolysis reaction, leading to the formation of tri-4-tolylphosphine oxide and methanol-d3,13C. This degradation can significantly impact reaction yields and introduce impurities.

Q4: Is the compound sensitive to light or atmospheric oxygen?

A4: While the compound itself is relatively stable, the potential degradation product, tri-4-tolylphosphine, is susceptible to oxidation to tri-4-tolylphosphine oxide. Therefore, preparing solutions and running reactions under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent oxidative degradation. For photocatalytic studies or if the compound is in solution for extended periods, protection from light is also a prudent measure to prevent potential photochemical decomposition pathways.[4]

Q5: What are the common degradation products I should look out for in my analysis?

A5: The primary degradation product to monitor for is tri-4-tolylphosphine oxide (TPPO) . Its formation is a strong indicator of either alkaline hydrolysis or oxidation of the corresponding phosphine. In the case of hydrolysis, the isotopically labeled methanol-d3,13C would also be formed. These byproducts can often be detected by NMR (³¹P and ¹H) or mass spectrometry.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments involving (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or low yields in Wittig/Olefination reactions. Degradation of the Phosphonium Salt: The salt may have degraded due to improper storage (moisture) or exposure to basic conditions during the experiment before the ylide could be effectively formed and utilized.1. Verify Reagent Quality: Run a quick ¹H or ³¹P NMR on your starting material to check for the presence of tri-4-tolylphosphine oxide. 2. Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction. 3. Control Basicity: When forming the ylide, add the base slowly at a controlled temperature to minimize competing degradation reactions.
Unexpected peaks appear in NMR or Mass Spectrometry analysis. Sample Degradation: The unexpected signals likely correspond to degradation products like tri-4-tolylphosphine oxide.1. Identify the Impurity: The characteristic ³¹P NMR chemical shift for a tetraarylphosphonium salt is distinct from that of the corresponding phosphine oxide. Compare your spectrum to a reference or known data for TPPO. 2. Review Solution History: Check the pH, age, and storage conditions of the solution. If the solution was stored for an extended period, especially if not under inert gas or at room temperature, degradation is likely. 3. Perform a Stability Check: Use Protocol 2 (below) to assess the stability of your compound in the specific solvent and conditions you are using.
The compound fails to dissolve completely or the solution appears cloudy. 1. Hygroscopicity: The salt has likely absorbed atmospheric moisture, which can affect its solubility profile. 2. Inappropriate Solvent: The chosen solvent may not be suitable for the desired concentration.1. Dry the Compound: Dry the solid salt under a high vacuum for several hours before attempting to dissolve it.[2] 2. Use Anhydrous Solvent: Ensure the solvent is free from water. 3. Test Solubility: Confirm solubility in a small-scale test before preparing the entire batch. Gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation.

Section 3: Key Stability Factors & Degradation Pathway

Understanding the chemical principles governing the stability of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is essential for experimental design.

Alkaline Hydrolysis: The Primary Degradation Pathway

Tetraarylphosphonium salts are susceptible to nucleophilic attack under alkaline conditions.[3] For (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, the most likely pathway involves the hydroxide ion (OH⁻) acting as a nucleophile in an S_N2 reaction at the isotopically labeled methyl carbon. This carbon is electrophilic due to the adjacent positively charged phosphorus atom. The attack displaces the neutral tri-4-tolylphosphine, which is an excellent leaving group. The phosphine is then readily oxidized by trace oxygen to the highly stable tri-4-tolylphosphine oxide.

This pathway is critical because many organic reactions, including ylide formation for the Wittig reaction, are performed under basic conditions. The choice of base, temperature, and reaction time can significantly influence the competition between the desired reaction and this degradation pathway.

G cluster_0 Degradation Pathway Phosphonium (Methyl-d3,13C)tri-4-tolylphosphonium Iodide Phosphine Tri-4-tolylphosphine Phosphonium->Phosphine Sɴ2 Attack by OH⁻ Methanol Methanol-d3,13C Phosphonium->Methanol OH OH⁻ (Base) OH->Phosphine TPPO Tri-4-tolylphosphine oxide (Major Degradation Product) Phosphine->TPPO Oxidation Oxygen [O] Oxygen->TPPO

Caption: Alkaline hydrolysis and subsequent oxidation of the phosphonium salt.

Impact of Solvent, Temperature, and Anion
  • Solvent: Protic solvents can facilitate hydrolysis, especially if the pH is not controlled. Aprotic solvents are generally preferred for reactions requiring anhydrous conditions.

  • Temperature: While phosphonium salts are known for their high thermal stability, elevated temperatures can accelerate degradation, especially in the presence of nucleophiles or bases.[5] Decomposition is a function of both temperature and time.[6]

  • Anion: The iodide (I⁻) anion is a weak nucleophile and is less likely to cause degradation at moderate temperatures compared to more nucleophilic anions. However, the nature of the anion plays a significant role in the overall thermal stability of phosphonium salts.[6][7]

Section 4: Experimental Protocols

Protocol 1: Standard Procedure for Solution Preparation

This protocol minimizes the risk of degradation during dissolution.

  • Dry the Salt: Place the required amount of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in a clean, dry flask and dry under high vacuum for at least 1-2 hours.

  • Inert Atmosphere: Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the required volume of anhydrous solvent via a syringe or cannula.

  • Dissolution: Agitate the mixture at room temperature until the solid is fully dissolved. Gentle sonication may be used to assist dissolution.

  • Storage: If the solution is to be stored, keep it under an inert atmosphere in a tightly sealed container, protected from light, and preferably at a low temperature (e.g., 4°C or -20°C).

Protocol 2: Assessing Solution Stability via ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the compound's stability over time.

  • Prepare Sample: Prepare a solution of the phosphonium salt in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) following Protocol 1, using a known concentration.

  • Add Internal Standard: Add a known amount of a stable internal standard with a distinct ³¹P NMR signal that will not react with the compound, such as triphenylphosphine oxide (if it's not the expected degradation product) or a sealed capillary containing phosphoric acid.

  • Acquire Initial Spectrum (t=0): Immediately acquire a quantitative ³¹P{¹H} NMR spectrum. Note the chemical shift and integration of the phosphonium salt peak relative to the internal standard.

  • Incubate and Monitor: Store the NMR tube under the desired experimental conditions (e.g., room temperature, 40°C, exposed to air vs. under argon).

  • Acquire Subsequent Spectra: Acquire additional spectra at set time intervals (e.g., 1h, 6h, 24h, 48h).

  • Analyze Data: Compare the integration of the starting material's peak to the internal standard over time. The appearance and growth of a new peak, likely corresponding to tri-4-tolylphosphine oxide, coupled with a decrease in the starting material's peak, indicates degradation.

Caption: Workflow for NMR-based solution stability assessment.

References

  • Journal of Molecular Liquids - NSF PAR. (2022, February 9). Retrieved March 17, 2026, from [Link]

  • (Methyl)tri-4-tolylphosphonium Iodide-d3 - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 17, 2026, from [Link]

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC. (n.d.). NCBI. Retrieved March 17, 2026, from [Link]

  • Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - PubMed. (2007, January 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Thermal Stability of Highly Fluorinated Phosphonium Salts - TA Instruments. (n.d.). TA Instruments. Retrieved March 17, 2026, from [Link]

  • Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47 - Books. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis and stability studies of Ga‐67 labeled phosphonium salts - SciSpace. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. (2019, January 11). Moravek. Retrieved March 17, 2026, from [Link]

  • Stability of selected a) tetraarylphosphonium salts and b)... - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Direct catalytic transformation of white phosphorus into arylphosphines and phosphonium salts | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Phosphonium Salt Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks in the isolation and purification of phosphonium salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks in the isolation and purification of phosphonium salts. These compounds are critical intermediates in Wittig olefinations, phase-transfer catalysis, and the formulation of ionic liquids. However, their synthesis routinely yields crude mixtures contaminated with unreacted alkyl halides, starting phosphines, and the notoriously difficult-to-remove triphenylphosphine oxide (TPPO).

This guide bypasses generic advice, providing causal explanations, self-validating experimental protocols, and field-proven troubleshooting strategies.

Part 1: Core Purification Methodologies

Protocol 1: Standard Recrystallization and Trituration

Causality: Phosphonium salts are highly polar and ionic, rendering them insoluble in non-polar solvents (e.g., hexanes, diethyl ether) but highly soluble in polar protic or halogenated solvents (e.g., ethanol, dichloromethane). Trituration leverages this thermodynamic differential by using cold non-polar solvents to dissolve unreacted triphenylphosphine and alkyl halides while forcing the ionic phosphonium salt to crash out of solution.

Step-by-Step Methodology:

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to completely remove the primary reaction solvent ()[1].

  • Trituration: Suspend the resulting crude oil or solid in cold diethyl ether or n-hexane (approx. 5–10 mL per gram of crude). Vigorously stir for 30 minutes.

  • Filtration: Once the salt solidifies, collect the precipitate via vacuum filtration. Wash the filter cake with an additional 10 mL of cold non-polar solvent.

  • Recrystallization: Dissolve the solid in a minimal amount of hot ethanol or dichloromethane (DCM). Slowly add an anti-solvent (diethyl ether) dropwise until the solution becomes slightly turbid.

  • Cooling & Isolation: Allow the mixture to cool to room temperature, then transfer to an ice bath (5–10 °C) to maximize precipitation[1]. Filter and dry under high vacuum.

  • Self-Validation Check: A successful trituration will result in a free-flowing powder. If the material remains gummy, residual solvent is still trapped in the matrix; re-apply high vacuum for 1–2 hours before retrying the trituration step.

Protocol 2: Chromatography-Free TPPO Removal via CaBr₂ Complexation

Causality: TPPO is a ubiquitous byproduct in Wittig and Mitsunobu reactions. Traditional column chromatography is solvent-intensive and often scales poorly due to TPPO's tendency to streak on silica gel. Anhydrous calcium bromide (CaBr₂) forms a highly insoluble coordination complex with TPPO in ethereal solvents or toluene, allowing for simple physical removal via filtration ()[2].

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the TPPO-contaminated crude mixture in ethyl acetate (EtOAc) or toluene.

  • Complexation: Add anhydrous CaBr₂ (1.2 equivalents relative to the estimated TPPO content).

  • Stirring: Stir the suspension vigorously at room temperature for 2–4 hours. A white, insoluble CaBr₂-TPPO complex will precipitate[2].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the complex.

  • Recovery: Concentrate the filtrate under reduced pressure to recover the purified phosphonium salt or alkene product.

  • Self-Validation Check: Analyze an aliquot of the filtrate via ³¹P NMR. Pure phosphonium product will show a single peak (typically +20 to +30 ppm), while residual TPPO appears near +29 ppm. If the TPPO peak persists, repeat the CaBr₂ treatment.

Part 2: Troubleshooting Guide & FAQs

Q1: My synthesized phosphonium salt is a stubborn, viscous oil and refuses to crystallize. What should I do? Expert Insight: This is a classic issue caused by the presence of residual reaction solvents, unreacted alkyl halides, or atmospheric moisture, which depress the melting point of the ionic salt lattice. Solution: First, ensure absolute removal of the primary solvent via high vacuum. If it remains an oil, perform a "scratching" technique: dissolve the oil in a minimal amount of DCM, add diethyl ether until cloudy, and scratch the inside of the glass flask with a glass stirring rod. The microscopic glass shards provide nucleation sites for crystal lattice formation. Alternatively, cooling the triturated mixture to -20 °C overnight can induce crystallization.

Q2: How can I remove large quantities of TPPO without using CaBr₂ or chromatography? Expert Insight: If CaBr₂ is unavailable, temperature-dependent precipitation or alternative Lewis acid complexation can be deployed. Solution: You can use Zinc Chloride (ZnCl₂). Dissolve the reaction mixture in ethanol, add 2 equivalents of ZnCl₂, and stir at room temperature. This forms a highly insoluble TPPO-Zn complex that can be filtered off ()[3]. Alternatively, for highly non-polar products, dissolving the crude in warm cyclohexane and cooling it will cause TPPO to crystallize out efficiently, leaving the product in the filtrate ()[4][5].

Q3: I am working with phosphonium-based ionic liquids (ILs). How do I purify them from metal ions or aqueous impurities? Expert Insight: Phosphonium ILs (e.g., tetrabutylphosphonium bromide) are often used in extraction processes but can become contaminated. Because they possess four alkyl chains, they are generally more hydrophobic than their imidazolium counterparts ()[6]. Solution: Utilize an Aqueous Biphasic System (ABS). By adding a strong salting-out agent like aqueous K₃PO₄, you can force the phosphonium IL to phase-separate from the aqueous layer containing hydrophilic impurities[6]. For metal ion contamination, continuous microfluidic extraction using deionized water followed by membrane separation is highly effective ()[7].

Q4: Can I use ion-exchange resins to purify my phosphonium salts? Expert Insight: Yes, this is particularly useful for industrial-scale purification or when removing polar protic impurities (like acetic acid) and unreacted phosphines. Solution: Pass the crude solution over a cation exchange resin bed. The phosphonium cations bind ionically to the resin. Wash the resin with a non-polar solvent (e.g., n-heptane) to elute unreacted triphenylphosphine. Finally, elute the purified phosphonium salt using an electrolyte solution (e.g., 10% NaCl) mixed with a polar aprotic solvent like dichloromethane ()[8].

Part 3: Quantitative Data Summaries

Table 1: Solvent Efficacy for TPPO Complexation & Precipitation

Reagent / MethodOptimal SolventsTPPO Removal EfficiencyNotes / Causality
CaBr₂ Complexation Toluene, EtOAc, MTBE> 95%Forms insoluble coordination complex; fails in alcohols/THF[2].
ZnCl₂ Complexation Ethanol~ 90%Forms TPPO-Zn complex; useful for polar product mixtures[3].
Cold Precipitation Cyclohexane, Hexanes80 - 85%Relies on differential solubility; requires low temperatures[4][5].
Ion Exchange Resin n-Heptane (Wash) / DCM (Elution)> 95%Industrial scale; uses cation exchange and electrolyte elution[8].

Table 2: Common Recrystallization Solvent Systems for Phosphonium Salts

Primary Solvent (Dissolution)Anti-Solvent (Precipitation)Application Profile
Dichloromethane (DCM)Diethyl EtherStandard system for most alkyl/aryl phosphonium salts.
EthanolHexanesExcellent for highly polar salts; removes unreacted phosphines[1].
1,4-DioxaneCold 1,4-Dioxane (Wash)Used directly post-synthesis for immediate precipitation[1].

Part 4: Visual Workflows

G Start Crude Phosphonium Salt (Contains TPPO, Unreacted Halide) CheckState Physical State? Start->CheckState Oil Oily Residue CheckState->Oil Liquid/Gum Solid Solid Precipitate CheckState->Solid Powder/Crystal Trituration Trituration (Cold Ether/Hexane) Oil->Trituration TPPO_Check High TPPO Content? Solid->TPPO_Check Trituration->Oil Remains Oil (Seed/Cool) Trituration->Solid Solidifies CaBr2 CaBr2 Complexation in Toluene/EtOAc TPPO_Check->CaBr2 Yes (>5%) Recrystallize Recrystallization (EtOH or DCM/Ether) TPPO_Check->Recrystallize No (<5%) CaBr2->Recrystallize Filter Complex Pure Pure Phosphonium Salt Recrystallize->Pure Vacuum Dry

Decision tree workflow for the purification of crude phosphonium salts and TPPO removal.

G Load Load Crude Solution onto Cation Exchange Resin Bind Phosphonium Cations Bind to Resin Load->Bind Wash1 Wash with Polar Protic Solvent (Removes Acids) Bind->Wash1 Wash2 Wash with n-Heptane (Removes Triphenylphosphine) Wash1->Wash2 Elute Elute with 10% NaCl + DCM (Displaces Phosphonium) Wash2->Elute Isolate Phase Separation & Concentrate Organic Layer Elute->Isolate

Step-by-step industrial purification of phosphonium salts using cation exchange chromatography.

References

  • Title: One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂ Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega (NIH / PubMed Central) URL: [Link]

  • Title: Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K₃PO₄ Aqueous Biphasic Systems Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Process for the purification of phosphonium salts (US6630605B2)
  • Title: Removing Triphenylphosphine Oxide Source: University of Rochester (Not Voodoo X) URL: [Link]

  • Title: Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Wittig Reactions with Hindered Ketones

Welcome to our dedicated technical support guide for overcoming challenges associated with the Wittig reaction, specifically when dealing with sterically hindered ketones. This resource is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for overcoming challenges associated with the Wittig reaction, specifically when dealing with sterically hindered ketones. This resource is designed for researchers, scientists, and professionals in drug development who are encountering lower-than-expected yields in their synthetic pathways. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate these complex reactions.

Introduction to the Challenge: Steric Hindrance in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds. However, its efficiency can be significantly hampered by steric hindrance, particularly when one of the coupling partners is a bulky, hindered ketone. The steric congestion around the carbonyl group can impede the approach of the ylide, slowing down the initial nucleophilic attack and often leading to a variety of side reactions that consume starting materials and complicate purification. This guide will walk you through common failure points and provide actionable solutions to enhance your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Wittig reaction with a hindered ketone is giving very low yields. What are the most likely causes?

Low yields in Wittig reactions involving hindered ketones can often be attributed to a few key factors:

  • Steric Hindrance: The primary reason for low yields is the steric bulk around the carbonyl group of the ketone. This bulk hinders the approach of the phosphorus ylide, which is also often sterically demanding. This slows down the rate of the initial nucleophilic addition to form the betaine intermediate.

  • Ylide Decomposition: The phosphorus ylide can be unstable and may decompose over time, especially if the reaction is run at elevated temperatures for extended periods to overcome the steric barrier.

  • Competing Side Reactions: The basic conditions of the Wittig reaction can promote side reactions with hindered ketones. Enolization of the ketone is a common competing pathway, where the base deprotonates the α-carbon of the ketone instead of the phosphonium salt, leading to the formation of an enolate that will not react with the ylide.

  • Reversibility of Betaine Formation: With highly hindered substrates, the initial formation of the betaine intermediate can be reversible. If the subsequent decomposition to the oxaphosphetane and then to the alkene and phosphine oxide is slow, the betaine can revert to the starting materials, leading to low conversion.

Question 2: How can I improve the yield of my Wittig reaction with a hindered ketone?

Several strategies can be employed to improve the yields of Wittig reactions with sterically challenging ketones:

  • Choice of a Stronger, Non-Nucleophilic Base: To promote ylide formation without inducing side reactions like enolization, it is crucial to select a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hexamethyldisilazide (NaHMDS). These bases are strong enough to deprotonate the phosphonium salt efficiently but are sterically hindered themselves, which disfavors their acting as nucleophiles.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to ylide decomposition. It is often beneficial to start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature.

    • Solvent: The choice of solvent is critical. Aprotic, polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ions involved in the reaction.

  • Use of Stabilized vs. Unstabilized Ylides: The reactivity of the ylide plays a significant role.

    • Unstabilized Ylides: These are more reactive and are often necessary for reacting with hindered ketones. They are typically prepared from alkylphosphonium salts.

    • Stabilized Ylides: These contain an electron-withdrawing group that delocalizes the negative charge, making them less reactive. They are generally not suitable for reactions with hindered ketones.

A general troubleshooting workflow can be visualized as follows:

Wittig_Troubleshooting start Low Yield with Hindered Ketone check_base Is the base strong and non-nucleophilic? start->check_base check_conditions Are reaction conditions optimized? check_base->check_conditions Yes change_base Switch to NaH, KOtBu, or NaHMDS check_base->change_base No consider_HWE Is the Horner-Wadsworth-Emmons reaction a viable alternative? check_conditions->consider_HWE Yes optimize_temp_solvent Optimize temperature and solvent check_conditions->optimize_temp_solvent No success Improved Yield consider_HWE->success Yes further_optimization Further optimization or alternative synthetic route consider_HWE->further_optimization No change_base->check_conditions optimize_temp_solvent->consider_HWE

Caption: A decision tree for troubleshooting low yields in Wittig reactions.

Question 3: Are there alternative reactions to the Wittig for synthesizing alkenes from hindered ketones?

Yes, when the Wittig reaction fails with hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.

Key Advantages of the HWE Reaction:

  • Increased Nucleophilicity: The phosphonate carbanion used in the HWE reaction is generally more nucleophilic than the corresponding phosphorus ylide, allowing it to react more efficiently with sterically hindered ketones.

  • Stereoselectivity: The HWE reaction often provides excellent E-selectivity for the resulting alkene, which can be a significant advantage in complex molecule synthesis.

  • Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making it much easier to remove during workup compared to the triphenylphosphine oxide produced in the Wittig reaction.

Experimental Protocol: A General Procedure for the Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate ester in anhydrous THF.

  • Formation of the Carbanion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise via syringe. Stir the mixture at this temperature for 30-60 minutes.

  • Addition of the Hindered Ketone: Dissolve the hindered ketone in a minimal amount of anhydrous THF and add it dropwise to the cooled carbanion solution.

  • Reaction Progression: Allow the reaction to stir at -78 °C for a specified time (e.g., 2 hours), and then let it warm to room temperature overnight.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The following diagram illustrates the workflow for the HWE reaction:

HWE_Workflow step1 1. Dissolve phosphonate ester in anhydrous THF under inert atmosphere. step2 2. Cool to -78 °C and add strong base (e.g., n-BuLi) to form carbanion. step1->step2 step3 3. Add hindered ketone in anhydrous THF dropwise. step2->step3 step4 4. Stir at -78 °C, then warm to room temperature overnight. step3->step4 step5 5. Quench with saturated aq. NH4Cl and perform aqueous workup. step4->step5 step6 6. Purify the crude product by column chromatography. step5->step6

Caption: A step-by-step workflow for the Horner-Wadsworth-Emmons reaction.

Question 4: What are some common byproducts I should look for when my Wittig reaction with a hindered ketone has a low yield?

Identifying the byproducts can provide valuable clues about what is going wrong in your reaction. Common byproducts include:

  • Unreacted Starting Material: The presence of a significant amount of the starting ketone indicates that the reaction is not proceeding to completion, likely due to steric hindrance or insufficient reactivity of the ylide.

  • Enolized Ketone: If you observe byproducts resulting from the enolization of your ketone, it is a clear indication that the base is deprotonating the α-carbon of the ketone instead of the phosphonium salt.

  • Aldol Condensation Products: In some cases, the enolate formed from the ketone can react with another molecule of the ketone, leading to aldol condensation products.

  • Products of Ylide Decomposition: Depending on the structure of the ylide and the reaction conditions, various decomposition products may be observed.

Data Summary: Comparison of Bases for Wittig Reactions with Hindered Ketones

BasepKa of Conjugate AcidTypical SolventsAdvantagesDisadvantages
n-Butyllithium (n-BuLi)~50THF, HexanesVery strong, readily available.Can act as a nucleophile, can promote enolization.
Sodium Hydride (NaH)~36THF, DMFStrong, non-nucleophilic, heterogeneous reaction can be slow.Can be difficult to handle safely, requires careful temperature control.
Potassium tert-Butoxide (KOtBu)~19THF, t-BuOHStrong, sterically hindered, good for promoting E-selectivity.Can be too basic for some substrates, leading to side reactions.
Sodium Hexamethyldisilazide (NaHMDS)~26THFStrong, very sterically hindered, excellent for avoiding enolization.More expensive than other bases, can be sensitive to air and moisture.

Conclusion

Successfully performing a Wittig reaction with a hindered ketone requires careful consideration of the interplay between steric effects, reagent reactivity, and reaction conditions. By systematically troubleshooting potential issues, such as the choice of base and solvent, and by considering more potent alternatives like the Horner-Wadsworth-Emmons reaction, you can significantly improve your chances of obtaining a high yield of the desired alkene.

References

  • Title: The Wittig reaction in industrial practice Source: ResearchGate URL: [Link]

  • Title: The Horner-Wadsworth-Emmons Reaction Source: Organic Reactions URL: [Link]

  • Title: The Horner-Wadsworth-Emmons reaction: mechanism, stereochemistry, and applications Source: Chemical Reviews URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for (Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Welcome to the technical support center for (Methyl)tri-4-tolylphosphonium Iodide-d3,13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (Methyl)tri-4-tolylphosphonium Iodide-d3,13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing its use in chemical synthesis. The dual isotopic labeling of this phosphonium salt with deuterium (d3) and carbon-13 (13C) makes it a powerful tool for mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses.[][][3] This guide will provide the technical insights necessary to effectively utilize this versatile reagent.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the use of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in Wittig reactions and other applications.

Issue 1: Low or No Yield in Wittig Reaction

A common challenge in Wittig reactions is a lower-than-expected or complete lack of product formation. Several factors can contribute to this issue.

Question: My Wittig reaction using (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from incomplete ylide formation, ylide decomposition, or issues with the carbonyl substrate. Here’s a systematic approach to troubleshooting:

  • Incomplete Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the corresponding ylide.

    • Insufficiently Strong Base: The acidity of the methyl protons on the phosphonium salt dictates the required base strength. For non-stabilized ylides like the one derived from (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, a very strong base is necessary for complete deprotonation.[4][5]

      • Solution: Employ strong bases such as n-butyllithium (n-BuLi), sodium amide (NaNH2), or sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS).[5][6] It's often beneficial to use a slight excess (1.05-1.1 equivalents) of the base to ensure complete conversion.

    • Reagent Purity: The purity of the phosphonium salt is crucial. Impurities can interfere with the reaction.

      • Solution: Ensure the (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is of high purity and has been stored under appropriate conditions to prevent degradation.[7]

  • Ylide Decomposition: Phosphonium ylides, particularly non-stabilized ones, are sensitive to air and moisture.[4]

    • Solution: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and flame-dried glassware to minimize exposure to water.[6]

  • Steric Hindrance: If your aldehyde or ketone substrate is sterically hindered, the reaction rate can be significantly reduced, leading to lower yields.[8][9]

    • Solution: For highly hindered substrates, consider increasing the reaction time or using a less sterically demanding phosphonium salt if the experimental design allows. In some cases, the Horner-Wadsworth-Emmons reaction may be a suitable alternative for hindered ketones.[10]

  • Reaction Temperature: Temperature control is critical for the stability of the ylide and for achieving high stereoselectivity (if applicable).

    • Solution: Ylide formation is typically performed at low temperatures, such as -78 °C, to minimize decomposition.[6] The subsequent reaction with the carbonyl compound is also often initiated at low temperatures.

Issue 2: Unexpected Stereoselectivity

For reactions where stereoisomers are possible, achieving the desired E/Z ratio is a common goal.

Question: I am not obtaining the expected Z-alkene selectivity in my Wittig reaction. What factors influence the stereochemical outcome?

Answer: The stereoselectivity of the Wittig reaction is primarily influenced by the stability of the ylide and the reaction conditions. Non-stabilized ylides, such as the one derived from (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, generally favor the formation of the (Z)-alkene under kinetic control.[6][11]

  • Presence of Lithium Salts: Lithium cations can coordinate with the betaine intermediate, leading to equilibration and the formation of the more thermodynamically stable (E)-alkene.[6]

    • Solution: To maximize Z-selectivity, employ "salt-free" conditions by using sodium- or potassium-based strong bases like NaHMDS or KHMDS instead of n-BuLi.[6][11]

  • Solvent Choice: The polarity of the solvent can impact the stability of the reaction intermediates.

    • Solution: Use non-polar, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene to favor the kinetic (Z)-product.[6]

  • Reaction Temperature: Higher temperatures can promote the equilibration of intermediates, leading to a decrease in Z-selectivity.

    • Solution: Conduct the reaction at low temperatures, typically starting at -78 °C, and maintain this temperature during the addition of the aldehyde.[6]

Issue 3: Difficult Purification of the Product

The primary byproduct of the Wittig reaction is a phosphine oxide (in this case, tri-4-tolylphosphine oxide), which can sometimes be challenging to separate from the desired alkene product, especially if they have similar polarities.[12]

Question: I am having difficulty removing the tri-4-tolylphosphine oxide byproduct from my reaction mixture. What purification strategies can I employ?

Answer: Several methods can be used to effectively remove the phosphine oxide byproduct:

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.

  • Column Chromatography: This is a standard method for purification.

    • Pro-Tip: If the product and byproduct have very similar polarities, you can sometimes convert the phosphine oxide to a more polar species. One reported method involves treating the crude reaction mixture with hydrogen peroxide or iodomethane to create a more polar phosphonium salt derivative, which is then more easily separated by silica gel chromatography.[12]

  • Precipitation and Filtration: In some cases, the phosphine oxide may be less soluble in a particular solvent than the desired product.

    • Solution: After the reaction, the solvent can be evaporated, and a non-polar solvent like petroleum ether can be added to precipitate the phosphine oxide, which can then be removed by filtration.[12]

II. Frequently Asked Questions (FAQs)

This section covers general questions about the properties, handling, and applications of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.

1. What are the primary applications of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C?

This isotopically labeled phosphonium salt is primarily used for:

  • Wittig Reactions: To synthesize alkenes with a deuterated and 13C-labeled methylidene group.[] This is invaluable for mechanistic studies of subsequent reactions or for creating internal standards for mass spectrometry-based assays.

  • Metabolic Studies: The stable isotope labels allow for the tracking of molecules in biological systems, aiding in the elucidation of metabolic pathways and pharmacokinetic studies.[][13][14]

  • NMR Spectroscopy: It can serve as a calibration standard or be used in studies where the unique NMR signature of the d3,13C-methyl group is advantageous.[][3]

2. How should I store (Methyl)tri-4-tolylphosphonium Iodide-d3,13C?

Phosphonium salts can be hygroscopic and sensitive to light.[7][15] It is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[]

3. What safety precautions should I take when handling this reagent?

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] Avoid inhalation of dust and contact with skin and eyes.[7] The precursor for the labeled methyl group, methyl-d3,13C iodide, is toxic and should be handled with extreme care in a fume hood.[16][17]

4. Can I use a different base for the ylide formation?

Yes, the choice of base is critical and can influence both the yield and stereoselectivity of the reaction.[5] While strong organolithium bases like n-BuLi are effective, they can reduce Z-selectivity in Wittig reactions.[6] Alternatives like NaHMDS, KHMDS, and sodium amide are excellent choices for promoting high Z-selectivity.[5][6] For some "stabilized" Wittig reagents, weaker bases like sodium hydroxide or potassium carbonate can be used, but this is not applicable to the non-stabilized ylide derived from (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.[5]

5. How can I confirm the formation of the ylide?

The formation of a phosphonium ylide is often accompanied by a distinct color change, typically to a deep red or orange hue.[6][9] For more rigorous confirmation, ³¹P NMR spectroscopy can be used. The phosphorus signal of the phosphonium salt will shift significantly upon deprotonation to form the ylide.[18][19]

6. What is the role of the tri-4-tolylphosphine group compared to the more common triphenylphosphine?

The three tolyl groups are slightly more electron-donating than phenyl groups, which can subtly influence the reactivity of the resulting ylide. However, for most practical purposes in the Wittig reaction, its behavior is very similar to its triphenylphosphine counterpart. The choice between them may also be influenced by the differing physical properties (e.g., crystallinity, solubility) of the phosphonium salt and the corresponding phosphine oxide byproduct, which can be advantageous in certain purification scenarios.

III. Experimental Protocols & Visualizations

General Protocol for a Z-Selective Wittig Reaction

This protocol is a general guideline and may require optimization for specific substrates.

1. Ylide Formation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (Methyl)tri-4-tolylphosphonium Iodide-d3,13C (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) via syringe. c. Cool the suspension to -78 °C using a dry ice/acetone bath. d. Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise to the stirred suspension. e. A distinct color change should be observed, indicating ylide formation.[6] f. Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.[6]

2. Wittig Reaction: a. In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere. b. Slowly add the aldehyde solution dropwise to the cold, stirred ylide solution over 20-30 minutes. c. Continue stirring the reaction mixture at -78 °C. d. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification: a. Once the reaction is complete (typically 1-4 hours), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] b. Allow the mixture to warm to room temperature. c. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography or recrystallization to remove the tri-4-tolylphosphine oxide byproduct.

Visualizing the Wittig Reaction and Troubleshooting

Wittig_Workflow cluster_prep Ylide Formation cluster_reaction Wittig Reaction cluster_products Products & Purification P_salt (Methyl)tri-4-tolylphosphonium Iodide-d3,13C Ylide Phosphonium Ylide (d3,13C) P_salt->Ylide Deprotonation Base Strong Base (e.g., NaHMDS) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone Carbonyl->Oxaphosphetane Alkene Alkene (d3,13C) Oxaphosphetane->Alkene Decomposition PO Tri-4-tolylphosphine Oxide Oxaphosphetane->PO Purification Purification (Chromatography/Crystallization) Alkene->Purification PO->Purification

Caption: General workflow of the Wittig reaction.

Troubleshooting_Tree cluster_ylide_formation Ylide Formation Issues cluster_reaction_conditions Reaction Condition Issues cluster_solutions Potential Solutions Start Low/No Yield? Base_Check Base Strong Enough? (n-BuLi, NaHMDS) Start->Base_Check Check Moisture_Check Anhydrous Conditions? Start->Moisture_Check Check Purity_Check Phosphonium Salt Pure? Start->Purity_Check Check Sterics_Check Steric Hindrance? Start->Sterics_Check Check Temp_Check Temperature Too High? Start->Temp_Check Check Sol_Base Use Stronger Base (e.g., n-BuLi, NaHMDS) Base_Check->Sol_Base Sol_Dry Use Anhydrous Solvents & Inert Atmosphere Moisture_Check->Sol_Dry Sol_Purity Verify Reagent Purity Purity_Check->Sol_Purity Sol_Sterics Increase Reaction Time or Consider HWE Reaction Sterics_Check->Sol_Sterics Sol_Temp Maintain Low Temperature (e.g., -78°C) Temp_Check->Sol_Temp

Caption: Troubleshooting decision tree for low yield.

Quantitative Data Summary
ParameterRecommendation for High Z-SelectivityRationale
Base NaHMDS, KHMDSAvoids lithium salts which can lead to equilibration and lower Z-selectivity.[6][11]
Solvent Anhydrous THF, Diethyl Ether, TolueneNon-polar aprotic solvents favor the kinetic pathway to the Z-alkene.[6]
Temperature -78 °CLow temperatures suppress the equilibration of intermediates to the more stable E-isomer.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents decomposition of the air- and moisture-sensitive ylide.[4]

IV. References

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Master Organic Chemistry. [Link]

  • Phosphonium salts and P-ylides. (2016). Royal Society of Chemistry. [Link]

  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (2007, February 6). ACS Publications. [Link]

  • Wittig reagents. (n.d.). Wikipedia. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

    • The Wittig Reaction. (n.d.). University of Liverpool. [Link]

  • Wittig reaction purification for products with very low polarity. (2025, August 11). Taylor & Francis Online. [Link]

  • Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. (n.d.). National Center for Biotechnology Information. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (n.d.). National Center for Biotechnology Information. [Link]

  • High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and stability studies of Ga‐67 labeled phosphonium salts. (n.d.). SciSpace. [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020, December 9). MDPI. [Link]

  • Spectral study of phosphonium salts synthesized from Michael acceptors. (2022, December 1). ResearchGate. [Link]

  • Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. (2025, July 17). ChemRxiv. [Link]

  • Use of Isotopically Labeled Compounds in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment. (2024, April 25). Royal Society of Chemistry. [Link]

  • (Methyl)tri-4-tolylphosphonium Iodide-d3. (n.d.). Pharmaffiliates. [Link]

  • 2H 13C Labeled Compounds. (2024, November 13). Isotope Science. [Link]

  • Safety Data Sheet: methyl iodide-d3. (n.d.). Chemdox. [Link]

  • Handling Methyl Iodide safely. (2022, April 5). IPI Global. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isotopic Wittig Reactions with (Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Welcome to the Advanced Troubleshooting Guide for isotopic olefination. In my experience supporting researchers and drug development professionals, utilizing dual-labeled reagents like (Methyl)tri-4-tolylphosphonium Iodi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for isotopic olefination. In my experience supporting researchers and drug development professionals, utilizing dual-labeled reagents like (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is highly effective for precise metabolic tracking and NMR calibration[]. However, the synthesis of highly enriched terminal alkenes is frequently complicated by isotopic scrambling, phosphonium salt hydrolysis, and the generation of stubborn phosphine oxide byproducts.

This guide provides a self-validating framework to diagnose, quantify, and eliminate these side products, ensuring the highest isotopic fidelity in your target compounds.

Diagnostic Workflow

G Start Crude Reaction Mixture (Target + Side Products) NMR Multinuclear NMR (31P, 1H, 2H, 13C) Start->NMR Aliquot MS High-Res Mass Spec (Isotope Ratio) Start->MS Aliquot PhosOx Tri-4-tolylphosphine Oxide (31P: ~29 ppm) NMR->PhosOx 31P shift Scramble Isotopic Scrambling (Loss of D) NMR->Scramble 2H/1H ratio Hydrolysis Hydrolysis Products (Toluene / Methane) NMR->Hydrolysis Aromatics MS->Scramble M-1/M-2 peaks Target Target 13C, d2-Alkene (Validation) MS->Target Exact Mass

Diagnostic workflow for identifying side products in isotopic Wittig reactions.

FAQ: Core Mechanistic Issues & Side Product Identification

Q1: My mass spectrometry data indicates the formation of a 13 C, d2​ -alkene instead of a d3​ -alkene, and I am seeing M-1 ( d1​ ) impurities. What is causing this? A: This is a two-part issue involving both expected reaction mechanics and unwanted isotopic scrambling.

  • Causality (The d2​ baseline): Ylide formation inherently requires the deprotonation (or dedeuteration) of the phosphonium methyl group. When you treat (Methyl)tri-4-tolylphosphonium Iodide-d3,13C with a strong base, one deuterium atom is abstracted to form the ylide, (p-Tol)3​P=13CD2​ . Consequently, the Wittig reaction transfers a 13CD2​ group to your carbonyl, meaning the theoretical maximum label on the resulting terminal alkene is 13 C, d2​ —not d3​ [2].

  • Causality (The M-1 impurity): If you observe M-1 ( 13CHD ) or M-2 ( 13CH2​ ) species, you are experiencing isotopic scrambling. This occurs when the ylide acts as a Brønsted base rather than a nucleophile, causing enolization of the carbonyl substrate. The resulting enolate then exchanges protons with the ylide, diluting the deuterium pool[2].

  • Self-Validating Solution: To prevent scrambling, use strictly aprotic conditions and a non-nucleophilic base (e.g., NaHMDS)[3]. If your substrate is highly enolizable, consider inverse addition (adding the carbonyl to a pre-chilled ylide solution at -78 °C) to favor the kinetic [2+2] cycloaddition over acid-base exchange.

Q2: How do I differentiate the primary byproduct from my target alkene and unreacted starting material? A: The thermodynamic driving force of the Wittig olefination is the formation of a highly stable P=O bond[4]. Because this specific reagent utilizes p -tolyl groups, the primary stoichiometric byproduct is tri-4-tolylphosphine oxide , which has different solubility and chromatographic properties compared to standard triphenylphosphine oxide.

  • Self-Validating Solution: Utilize 31 P NMR as your primary diagnostic tool. The unreacted phosphonium salt will appear as a sharp singlet around +21 to +22 ppm. As the reaction progresses, this peak will diminish, and the tri-4-tolylphosphine oxide peak will emerge around +29 ppm.

Q3: I am detecting toluene and methane in my reaction headspace, accompanied by low alkene yields. What degradation pathway is occurring? A:

  • Causality: Phosphonium salts are highly susceptible to alkaline hydrolysis in the presence of adventitious moisture. If water enters the system, hydroxide ions attack the electrophilic phosphorus center, forming a pentacoordinate phosphorane intermediate. This intermediate collapses by expelling the most stable carbanion. In (Methyl)tri-4-tolylphosphonium Iodide, the cleavage can expel either the labeled methyl group (yielding 13CD3​H and tri-4-tolylphosphine oxide) or a p -tolyl group (yielding toluene and the corresponding phosphine oxide).

  • Self-Validating Solution: Rigorously dry the phosphonium salt under high vacuum at 60 °C for 12 hours prior to use, and titrate your organometallic bases to ensure exact stoichiometry. This prevents excess base from reacting with trace moisture to form destructive hydroxides.

Data Presentation: Quantitative Diagnostic Markers

To facilitate rapid side-product identification, compare your crude NMR and MS data against this standardized matrix.

Chemical Species 31 P NMR (ppm) 13 C NMR (ppm) 1 H NMR (ppm)Diagnostic Mass / Feature
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C +21.5~9.0 (d, JCP​≈55 Hz, quintet from D)2.45 (Ar-CH 3​ ), Ar-H (7.5-7.8) m/z 323.2 (Cation)
Tri-4-tolylphosphine Oxide (Byproduct)+29.021.5 (Ar-CH 3​ ), Ar-C (128-132)2.40 (Ar-CH 3​ ), Ar-H (7.2-7.6) m/z 321.1 (M+H)
Target Alkene ( 13 C, d2​ ) N/A100-115 (enriched, depending on R group)Absent at terminal positionExact Mass (M)
Scrambled Alkene ( 13 C, d1​ ) N/A100-115 (enriched, t, JCD​ )~5.0-5.8 (1H, terminal =CH)Exact Mass (M-1)
Toluene (Hydrolysis Byproduct)N/A21.4, 125.3, 128.2, 129.0, 137.82.35 (CH 3​ ), 7.1-7.2 (Ar-H) m/z 92.1 (M)
Experimental Protocols: Step-by-Step Isotopic Wittig Workflow

To ensure isotopic fidelity and minimize the side products discussed above, execute the following self-validating protocol:

Step 1: Reagent Preparation & Drying

  • Transfer the required mass of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Apply high vacuum (< 0.1 Torr) and heat the flask to 60 °C for 12 hours to remove trace moisture (mitigating alkaline hydrolysis).

  • Backfill the flask with ultra-high purity Argon.

Step 2: Ylide Generation

  • Suspend the dried salt in anhydrous THF (0.1 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise add 0.98 equivalents of NaHMDS (1.0 M in THF). Causality: Using a slight substoichiometric amount of a bulky, non-nucleophilic base prevents unreacted base from enolizing the carbonyl later, which is the primary cause of isotopic scrambling.

  • Stir for 1 hour at room temperature. The solution will transition to a vibrant yellow/orange, indicating the formation of the (p-Tol)3​P=13CD2​ ylide.

Step 3: Carbonyl Addition (Inverse Addition Method)

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Dissolve your target aldehyde/ketone (1.0 equivalent) in a minimal volume of anhydrous THF.

  • Add the carbonyl solution dropwise down the side of the flask over 15 minutes. Causality: Low temperatures stabilize the oxaphosphetane intermediate and kinetically outcompete the proton-exchange (enolization) pathway[5].

  • Allow the reaction to slowly warm to room temperature overnight.

Step 4: Quenching and Purification

  • Quench the reaction with a few drops of saturated aqueous NH 4​ Cl.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Resuspend the crude residue in cold hexanes/diethyl ether (9:1) and filter through a pad of Celite. Causality: Tri-4-tolylphosphine oxide is highly polar and relatively insoluble in cold non-polar solvent mixtures, allowing for rapid bulk removal before column chromatography[4].

  • Purify the filtrate via silica gel chromatography to isolate the pure 13 C, d2​ -alkene.

References
  • Wittig reaction - Grokipedia Grokipedia
  • (Methyl)tri-4-tolylphosphonium Iodide-[d3,13C] - Stable Isotope BOC Sciences
  • Wittig Reaction Organic Chemistry Portal
  • SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION Canadian Science Publishing
  • Wittig Reaction - Examples and Mechanism Master Organic Chemistry

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Phosphonium Salts in Organic Solvents

Welcome to the technical support center dedicated to addressing challenges with the solubility of phosphonium salts in organic solvents. This guide is designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges with the solubility of phosphonium salts in organic solvents. This guide is designed for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize these versatile compounds. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions grounded in chemical principles. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more robust experimental systems.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here we address the most common initial queries regarding phosphonium salt solubility.

Q1: Why is my phosphonium salt not dissolving in a typically recommended solvent like dichloromethane (DCM) or acetonitrile (MeCN)?

A1: This is a frequent issue that often points to one of several factors beyond a simple solvent mismatch.

  • Influence of the Anion: The nature of the counter-ion (anion) plays a crucial role in solubility. Halide anions (Cl⁻, Br⁻, I⁻) can lead to strong ion pairing with the phosphonium cation, especially in less polar solvents, effectively creating a more "greasy" and less soluble neutral-like pair. Conversely, larger, more charge-diffuse anions like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻) tend to form weaker ion pairs, which can enhance solubility in a wider range of organic solvents.

  • The "Like Dissolves Like" Principle is Nuanced: While the polarity of the solvent is a primary consideration, the specific interactions between the solvent and both the cation and anion of the salt are critical. For instance, a solvent's hydrogen bond donating or accepting ability can significantly influence solubility.

  • Purity of the Salt: Impurities, particularly residual starting materials or inorganic salts from synthesis, can dramatically suppress solubility. Always ensure the purity of your phosphonium salt, as even minor contaminants can alter the solvation thermodynamics.

  • Water Content: Trace amounts of water in your organic solvent can sometimes improve the solubility of more polar phosphonium salts by aiding in the dissociation of the ion pair. However, for reactions sensitive to water, this is not a viable solution and highlights the need for rigorously dried solvents.

Q2: Can I predict the solubility of a new phosphonium salt in a given solvent?

A2: While precise a priori prediction is challenging without experimental data, you can make educated estimations based on the structure of the salt and the properties of the solvent.

  • Cation Structure: The nature of the organic substituents on the phosphorus atom is a primary determinant. Long alkyl chains (e.g., in tetrabutylphosphonium) increase lipophilicity and favor solubility in nonpolar solvents like toluene or hexanes. Aromatic groups (e.g., in tetraphenylphosphonium) also contribute to solubility in solvents like DCM and chloroform.

  • Solvent Parameters: Consider solvent properties beyond just polarity, such as the dielectric constant, which reflects the solvent's ability to separate ions. Hansen Solubility Parameters (HSP) can also offer insights by breaking down solubility into dispersion, polar, and hydrogen bonding components.

Q3: Is heating always a good strategy to improve solubility?

A3: Heating is often an effective method to increase the dissolution rate and equilibrium solubility of many salts. However, it is not a universally applicable solution and requires caution.

  • Thermal Stability: Before heating, verify the thermal stability of your specific phosphonium salt. Some salts can undergo decomposition or side reactions at elevated temperatures, such as the Wittig reaction if ylide formation is possible.

  • Metastable Solutions: Be aware that dissolving a salt at a high temperature can lead to a supersaturated, metastable solution upon cooling. This can result in sudden precipitation, which may be undesirable for certain applications like crystallography or kinetic studies. Always check for recrystallization upon returning to the working temperature.

Section 2: Troubleshooting Guide - A Deeper Dive into Solubility Problems

This section provides a systematic approach to resolving persistent solubility challenges.

Issue 1: My phosphonium salt precipitates out of solution during a reaction.

This common problem can derail a synthesis. The workflow below offers a logical progression for troubleshooting.

Caption: Troubleshooting workflow for in-reaction precipitation.

Issue 2: Inconsistent solubility between batches of the same phosphonium salt.

This points towards variability in the material itself.

Step-by-Step Protocol for Batch Analysis:

  • Purity Assessment:

    • Run a Nuclear Magnetic Resonance (NMR) spectrum (e.g., ¹H, ³¹P) for each batch. Compare the spectra to identify any impurity signals.

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the purity of each batch.

  • Anion Identity Confirmation:

    • If anion exchange is suspected, techniques like ion chromatography or even simple qualitative tests (e.g., silver nitrate test for halides) can be informative.

  • Physical Form Characterization:

    • Examine the crystalline form using powder X-ray diffraction (PXRD). Different polymorphs of the same compound can exhibit different solubilities.

    • Measure the particle size. Smaller particles have a higher surface area and may dissolve faster, though this doesn't affect the equilibrium solubility.

Issue 3: Difficulty finding a single solvent that meets all experimental needs (e.g., solubility, reaction compatibility, non-toxicity).

In such cases, co-solvent systems or alternative strategies are necessary.

Exploring Co-Solvent Systems:

A mixture of solvents can often provide the desired properties that a single solvent cannot. For example, adding a small amount of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar medium can significantly enhance the solubility of a phosphonium salt without drastically altering the overall reaction environment.

Solvent System Typical Ratio (v/v) Application Notes
Dichloromethane / DMF95:5 to 90:10Boosts solubility of polar phosphonium salts in DCM for organic transformations.
Toluene / Acetonitrile80:20 to 50:50Useful for phase-transfer catalysis where solubility in both nonpolar and polar phases is beneficial.
Tetrahydrofuran / Water98:2A small amount of water can aid dissolution, but is only suitable for water-tolerant reactions.

Section 3: Advanced Strategies for Solubility Enhancement

When standard methods are insufficient, more advanced techniques may be required.

Anion Exchange

If the inherent properties of your phosphonium salt are the limiting factor, consider modifying the salt itself through anion exchange. This can have a profound impact on solubility.

Caption: General scheme for anion exchange to improve solubility.

Experimental Protocol for Anion Exchange (Example: Chloride to Hexafluorophosphate):

  • Dissolution: Dissolve your phosphonium chloride salt (e.g., tetrabutylphosphonium chloride) in a suitable solvent where it is reasonably soluble, such as methanol or water.

  • Addition of Exchange Salt: In a separate flask, dissolve a stoichiometric equivalent of a salt containing the desired anion (e.g., potassium hexafluorophosphate, KPF₆) in the same solvent. Note that the new salt formed (in this case, KCl) should be poorly soluble in the chosen solvent.

  • Mixing and Precipitation: Slowly add the KPF₆ solution to the phosphonium chloride solution with stirring. A precipitate of the inorganic salt (KCl) should form.

  • Isolation: Stir the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction. Filter off the precipitated inorganic salt.

  • Product Recovery: Remove the solvent from the filtrate under reduced pressure to yield the new phosphonium salt (tetrabutylphosphonium hexafluorophosphate), which can then be purified further if necessary (e.g., by recrystallization).

This new salt will likely exhibit significantly different solubility characteristics, often being more soluble in less polar organic solvents.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

  • Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical Reviews, 111(5), 3508–3576. [Link]

  • McNulty, J., & Sayo, A. (2009). A practical guide to the use of phosphonium salts in organic synthesis. Current Organic Synthesis, 6(1), 81-100. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

Reference Data & Comparative Studies

Validation

comparing (Methyl)tri-4-tolylphosphonium Iodide-d3,13C to its unlabeled analogue

An in-depth comparative analysis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C and its unlabeled analogue reveals critical distinctions in their utility across synthetic organic chemistry and quantitative bioanalysis....

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C and its unlabeled analogue reveals critical distinctions in their utility across synthetic organic chemistry and quantitative bioanalysis. While the unlabeled compound serves as a robust workhorse for phase-transfer catalysis and standard olefination, the isotopically enriched variant provides an indispensable self-validating mechanism for complex analytical workflows and targeted isotopic labeling[].

Chemical and Physical Properties Comparison

The fundamental difference between these two quaternary phosphonium salts lies in the isotopic enrichment of the methyl group attached to the phosphorus center. This localized labeling strategy ensures that the bulk physicochemical properties (such as solubility and lipophilicity) remain nearly identical, while their spectroscopic and mass spectrometric signatures diverge significantly.

Property / ParameterUnlabeled AnalogueLabeled Analogue (d3,13C)
CAS Number 1896-61-31896-61-3 (unlabeled base)
Molecular Formula C₂₂H₂₄IPC₂₁(¹³C)H₂₁D₃IP
Molecular Weight ~446.31 g/mol ~450.32 g/mol
Phosphonium Cation Mass m/z 319.1[M-I]⁺m/z 323.1 [M-I]⁺
Isotopic Signature Natural abundance+4 Da mass shift
Primary Applications Wittig reagent, phase-transfer catalystInternal standard (MS), metabolic tracer synthesis

Mechanistic Insights & Causality

The Wittig Olefination Pathway

Both compounds function as highly effective precursors for Wittig reagents (phosphonium ylides). The causality of the reaction relies on the weakly acidic nature of the α-protons on the methyl group. When treated with a strong base (e.g., n-butyllithium or sodium hydride), the salt is deprotonated to form a nucleophilic ylide[2][3].

The ylide undergoes a [2+2] cycloaddition with a carbonyl compound (aldehyde or ketone) to form a four-membered oxaphosphetane intermediate[4][5]. The thermodynamic driving force of the reaction is the cycloreversion of this intermediate, which yields an alkene and a highly stable tri-p-tolylphosphine oxide byproduct[5][6].

The Labeled Advantage: By utilizing the d3,13C-labeled analogue, chemists can synthesize terminal alkenes with a specific ¹³CD₂ isotopic label. Because the carbon-carbon double bond formation is strictly regiospecific, the isotopic label is locked into the terminal position without the risk of proton exchange or scrambling—a critical requirement for synthesizing stable isotope-labeled active pharmaceutical ingredients (APIs).

Isotope Dilution in Mass Spectrometry

In LC-MS/MS quantitative analysis, biological matrices (like plasma or tissue) often cause ion suppression or enhancement, skewing quantitative results. The labeled analogue acts as a perfect internal standard. Because its physicochemical properties match the unlabeled analyte, it co-elutes during liquid chromatography[]. However, its precise +4 Da mass shift ensures it is detected in a completely separate mass channel, avoiding interference from the M+1 or M+2 natural isotopic distributions of the target analyte.

Experimental Workflows (Self-Validating Systems)

Protocol 1: Synthesis of ¹³CD₂-Labeled Terminal Alkenes

Causality Focus: Strict anhydrous conditions are required because water rapidly quenches the highly basic ylide back to the phosphonium salt, halting the reaction.

  • Ylide Generation: Suspend 1.0 eq of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C.

  • Deprotonation: Slowly add 1.05 eq of n-butyllithium (in hexanes) dropwise. The suspension will turn into a vibrant yellow/orange solution, indicating the formation of the ¹³CD₂=P(Tol)₃ ylide. Stir for 30 minutes.

  • Carbonyl Addition: Add 0.9 eq of the target aldehyde or ketone dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation (NMR): Analyze the crude mixture via ³¹P NMR. The complete disappearance of the phosphonium salt peak (+21 ppm) and the appearance of the phosphine oxide byproduct peak (+29 ppm) confirms 100% conversion of the reagent.

Protocol 2: LC-MS/MS Quantification using Isotope Dilution

Causality Focus: Spiking the internal standard before extraction ensures that any analyte lost during sample preparation is perfectly mirrored by the standard, mathematically canceling out recovery errors.

  • Sample Spiking: Add a known concentration (e.g., 50 ng/mL) of the labeled phosphonium salt to 100 µL of the biological sample matrix.

  • Extraction: Perform a liquid-liquid extraction using 500 µL of acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • LC Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Both the labeled and unlabeled compounds will co-elute at the exact same retention time.

  • MS/MS Detection: Monitor the precursor-to-product ion transitions using Electrospray Ionization (ESI+).

  • Self-Validation (Linearity): Generate a calibration curve by plotting the peak area ratio (Unlabeled/Labeled) against the theoretical concentration. An R² value > 0.99 validates that the +4 Da mass shift successfully mitigates matrix ion suppression.

Quantitative Data Presentation

The following table summarizes the distinct analytical signals used to differentiate the unlabeled compound from the isotopically enriched standard in a laboratory setting.

Analytical MethodUnlabeled AnalogueLabeled Analogue (d3,13C)Diagnostic Difference
ESI-MS (Precursor Ion) m/z 319.1m/z 323.1+4.0 Da mass shift
¹H NMR (Methyl Group) ~2.8 ppm (d, 3H, J=13 Hz)AbsentDeuterium does not resonate in ¹H NMR
¹³C NMR (Methyl Group) ~10 ppm (d, J=50 Hz)~10 ppm (dt, highly intense)Enhanced signal; split by both P and D
³¹P NMR ~+21 ppm (s)~+21 ppm (d, J=50 Hz)Phosphorus couples with the enriched ¹³C

Visualizations

WittigPathway Salt Phosphonium Salt (Methyl)tri-4-tolylphosphonium Iodide-d3,13C Ylide Phosphonium Ylide (13CD2=P(Tol)3) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi or NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Oxaphosphetane Alkene Labeled Alkene (Terminal =13CD2) Oxaphosphetane->Alkene Cycloreversion PhosOxide Tri-p-tolylphosphine Oxide (Byproduct) Oxaphosphetane->PhosOxide Cycloreversion

Figure 1: Mechanism of Wittig olefination using the labeled phosphonium salt.

LCMSWorkflow Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (Labeled Phosphonium Salt) Sample->Spike Extract Sample Extraction (LLE or SPE) Spike->Extract LC Liquid Chromatography (Co-elution of Analytes) Extract->LC MS ESI-MS/MS Detection (Mass Shift Resolution +4 Da) LC->MS Data Quantitative Analysis (Matrix Effect Corrected) MS->Data

Figure 2: LC-MS/MS isotope dilution workflow utilizing the labeled standard.

References

  • Organic Chemistry Portal . "Wittig Reaction." Organic Chemistry Portal Named Reactions. Available at:[Link]

  • Chemistry LibreTexts . "21.10: The Wittig Reaction." Organic Chemistry (Wade). Available at:[Link]

Sources

Comparative

Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect (KIE) Analytical Platforms

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In the landscape of modern drug development and physical organic chemistry, elucidating the precise mechanism of a reaction—whether it...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In the landscape of modern drug development and physical organic chemistry, elucidating the precise mechanism of a reaction—whether it is a transition-metal-catalyzed C–H activation or a cytochrome P450-mediated metabolic pathway—is non-negotiable. The most definitive experimental probe for these mechanisms is the Kinetic Isotope Effect (KIE) .

By measuring the ratio of reaction rate constants between light and heavy isotopologues ( klight​/kheavy​ ), scientists can determine exactly which bonds are broken or formed in the rate-determining step [3]. However, while primary deuterium KIEs are large and relatively easy to measure (often ranging from 2 to 7), heavy-atom KIEs ( 13C , 15N , 18O ) typically yield minute rate differences of 1% to 5% (KIE = 1.01 – 1.05). Capturing these subtle variations requires analytical platforms with extreme precision and rigorous, self-validating methodologies.

This guide objectively compares the three premier analytical platforms for KIE determination, exploring the causality behind their experimental designs and providing a field-proven protocol for mechanism validation.

The Mechanistic Foundation: Why KIEs Occur

The fundamental driver of a KIE is the difference in Zero-Point Energy (ZPE) between isotopologues. Because heavier isotopes possess lower vibrational frequencies, they sit lower in the potential energy well of the ground state. Consequently, breaking a bond to a heavier isotope requires a larger activation energy ( Ea​ ) to reach the transition state, resulting in a slower reaction rate.

G Reactants Reactants (Light & Heavy) ZPE_Light Light Isotope ZPE (Higher Energy) Reactants->ZPE_Light ZPE_Heavy Heavy Isotope ZPE (Lower Energy) Reactants->ZPE_Heavy TS Transition State (Bond Breaking) ZPE_Light->TS Ea (Light) ZPE_Heavy->TS Ea (Heavy) > Ea (Light) Products Products TS->Products

Reaction coordinate diagram illustrating Zero-Point Energy (ZPE) differences in KIEs.

Platform Comparison: Selecting the Right Analytical Tool

Directly measuring absolute reaction rates across separate flasks is fundamentally flawed for heavy-atom KIEs; run-to-run variations in temperature or catalyst concentration will easily mask a 2% rate difference. Therefore, modern KIE determination relies on internal competition , where both isotopologues react simultaneously in the same flask. The analytical challenge then becomes accurately measuring the changing isotopic ratio as the reaction progresses.

A. Isotope-Ratio Mass Spectrometry (IRMS): The Legacy Pioneer

IRMS is the historical gold standard for isotopic precision. It measures isotope ratios with errors as low as 0.01%.

  • The Catch: IRMS requires the analyte to be combusted into a simple gas (e.g., CO2​ or N2​ ). For complex drug molecules, this means you lose all site-specific information unless you perform arduous, site-selective chemical degradation prior to analysis.

B. Quantitative 2D NMR ( 1H -detected [ 13C , 1H ]-HSQC): The Site-Specific Mapper

Pioneered by Singleton for natural abundance [4] and advanced by Chan et al. [1], NMR allows for the simultaneous, multiplexed measurement of KIEs at every carbon position in a complex molecule without degradation.

  • The Causality of Choice: 1D 13C NMR suffers from low sensitivity and signal overlap. By using 1H -detected 2D HSQC, scientists leverage the high gyromagnetic ratio of protons to boost sensitivity while using the 2D plane to resolve overlapping signals in complex pharmaceuticals.

C. Time-Resolved Electrospray Ionization Mass Spectrometry (TRESI-MS): The Pre-Steady State Innovator

Developed for enzymatic reactions, TRESI-MS couples a rapid-mixing capillary device with high-resolution mass spectrometry [2].

  • The Causality of Choice: Traditional methods fail to capture transient, pre-steady state intermediates. TRESI-MS allows researchers to monitor the whole-molecule isotopic envelope on a millisecond timescale, making it unparalleled for elucidating rapid enzymatic transformations.

Comparative Data Summary
Performance MetricIRMS2D [ 13C , 1H ]-HSQC NMRTRESI-MS
Precision (Error Margin) Ultra-high (< 0.05%)High (~ 0.1 - 0.5%)Moderate (~ 1.0 - 2.0%)
Site-Specificity Poor (Requires degradation)Excellent (Atom-specific)Moderate (Whole molecule)
Timescale Resolution Minutes to HoursMinutes to HoursMilliseconds (Pre-steady state)
Sample Requirement High (mg to g)Moderate (mg)Ultra-low ( μ g)
Best Use Case Simple molecules, extreme precisionComplex drug molecules, multiplexed KIEsEnzyme mechanisms, transient intermediates

Experimental Protocol: Self-Validating 2D NMR KIE Workflow

To achieve high-fidelity mechanistic validation, the experimental design must be self-correcting. The following protocol utilizes the internal competition method via 2D NMR, analyzing the recovered starting material at high conversion.

Self-Validation Mechanism: To ensure the integrity of the KIE measurement, an internal reference atom—a distinct nucleus within the same molecule far removed from the reaction center—is used. By definition, this remote site experiences a KIE of exactly 1.000. Normalizing the reacting center's isotopic ratio against this internal standard automatically corrects for minor spectrometer instabilities, pulse-imperfections, or relaxation delays during the 2D HSQC acquisition.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a highly pure sample of the starting material. This can be at natural isotopic abundance (1.1% 13C ) or artificially enriched.

  • Baseline Establishment ( R0​ ): Acquire a quantitative 2D [ 13C , 1H ]-HSQC spectrum of the unreacted starting material. Integrate the cross-peaks to establish the initial isotopic ratio ( R0​ ) of the reactive site relative to the remote internal standard site.

  • Reaction Execution: Initiate the reaction by adding the catalyst/enzyme. Ensure the mixture is perfectly homogenous to avoid diffusion-limited kinetic artifacts.

  • Fractional Quenching ( F ): Allow the reaction to proceed to a high fractional conversion (e.g., F=0.80 , or 80% completion). Causality: At high conversions, the unreacted starting material becomes exponentially enriched in the slower-reacting heavy isotope, amplifying the measurable signal difference and reducing mathematical error. Quench the reaction abruptly (e.g., via flash freezing or rapid dilution).

  • Analyte Recovery: Isolate the remaining 20% of the unreacted starting material using preparative HPLC. Purity must be >99% to avoid overlapping impurity signals in the NMR.

  • Final Data Acquisition ( R ): Acquire the 2D HSQC spectrum of the recovered material under the exact same spectrometer conditions to determine the final isotopic ratio ( R ).

  • KIE Calculation: Calculate the specific KIE using the standard competitive equation:

    KIE=ln[(1−F)×(R/R0​)]ln(1−F)​

Workflow Step1 1. Substrate Preparation (Natural Abundance or Enriched) Step2 2. Reaction Initiation (Add Catalyst/Enzyme) Step1->Step2 Step3 3. Quench at Partial Conversion (e.g., F = 0.80) Step2->Step3 Step4 4. 2D[13C,1H]-HSQC NMR Data Acquisition Step3->Step4 Step5 5. Integration of Isotopologue Signals (R/R0) Step4->Step5 Step6 6. KIE Calculation KIE = ln(1-F) / ln[(1-F)(R/R0)] Step5->Step6

Step-by-step workflow for internal competition KIE measurement using 2D NMR.

Strategic Recommendations for Drug Development

When validating a reaction mechanism, the choice of platform dictates the quality of your mechanistic insight:

  • If you are optimizing a late-stage pharmaceutical synthesis and need to map the exact transition state of a complex C-H functionalization, 2D [ 13C , 1H ]-HSQC NMR is the superior choice. It provides a complete map of secondary and primary KIEs across the entire molecular framework in a single experiment.

  • If you are investigating metabolic liabilities of a drug candidate against a target enzyme (e.g., identifying whether C-H cleavage is the rate-limiting step in CYP450 metabolism) and sample availability is strictly limited, TRESI-MS provides the necessary pre-steady state resolution without the need for radioactive labeling.

By grounding experimental design in rigorous internal competition and self-validating internal standards, researchers can confidently translate microscopic isotopic fractionations into macroscopic breakthroughs in chemical design.

References

  • Chan, J., et al. "Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy." Journal of the American Chemical Society, 2012. 1

  • Liuni, P., et al. "Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry." Analytical Chemistry, 2013. 2

  • "Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study." Molecules / PMC, 2013. 3

  • "Measuring Kinetic Isotope Effects of Carbon at Natural Abundance." Singleton Methodology Overview, 2002. 4

Sources

Validation

A Comparative Guide for Synthetic Chemists: Wittig vs. Horner-Wadsworth-Emmons Reaction

In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of olefination reactions, the Wittig reaction and its powerful variant, the Horn...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of olefination reactions, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand as pillars for the construction of alkenes from carbonyl compounds. This guide provides an in-depth comparative analysis of these two indispensable methods, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Distinctions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Reagent Generation From phosphonium salts using strong bases (e.g., n-BuLi, NaH)From phosphonate esters using bases (e.g., NaH, NaOMe, KHMDS)
Stereoselectivity Dependent on ylide stability: Unstabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes.[1]Generally high E-selectivity.[2][3][4] Modifications (e.g., Still-Gennari) can favor Z-alkenes.[5]
Reactivity Unstabilized ylides are highly reactive. Stabilized ylides are less reactive and may fail with hindered ketones.[1][6]Phosphonate carbanions are more nucleophilic and less basic than ylides, reacting well with a broader range of aldehydes and ketones, including sterically hindered ones.[2][5]
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkyl phosphate salt
Byproduct Removal Often challenging due to the organic solubility of Ph₃P=O, frequently requiring chromatography.Generally straightforward via aqueous extraction due to the water-solubility of the phosphate salt.[2][4][5]
Key Advantage A classic and versatile method, particularly for the synthesis of Z-alkenes from unstabilized ylides.High E-selectivity, broader substrate scope, and significantly easier purification.[4][5]

Delving into the Mechanisms: A Tale of Two Pathways

The subtle yet significant differences in the reagents of the Wittig and HWE reactions give rise to distinct mechanistic pathways, which in turn govern their stereochemical outcomes.

The Wittig Reaction: A kinetically or thermodynamically controlled cycloaddition

The stereoselectivity of the Wittig reaction is a direct consequence of the stability of the phosphonium ylide.[1]

  • Unstabilized Ylides (R = alkyl, H): The reaction proceeds via a kinetically controlled, concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The sterically less hindered approach leads to the syn oxaphosphetane, which rapidly and irreversibly decomposes to the Z-alkene.[1]

  • Stabilized Ylides (R = EWG): With stabilized ylides, the initial cycloaddition is reversible. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then decomposes to the E-alkene.[1][7]

Wittig_Mechanism cluster_unstabilized Unstabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) Aldehyde/Ketone_U R'CHO TS_syn [Syn Transition State] Aldehyde/Ketone_U->TS_syn Ylide_U Ph₃P⁺-C⁻HR Ylide_U->TS_syn Oxaphosphetane_syn Syn-Oxaphosphetane TS_syn->Oxaphosphetane_syn Fast, Irreversible Z_Alkene Z-Alkene Oxaphosphetane_syn->Z_Alkene TPPO_U Ph₃P=O Oxaphosphetane_syn->TPPO_U Aldehyde/Ketone_S R'CHO Oxaphosphetane_syn_S Syn-Oxaphosphetane Aldehyde/Ketone_S->Oxaphosphetane_syn_S Ylide_S Ph₃P⁺-C⁻H(EWG) Ylide_S->Oxaphosphetane_syn_S Oxaphosphetane_anti_S Anti-Oxaphosphetane (more stable) Oxaphosphetane_syn_S->Oxaphosphetane_anti_S Reversible Equilibration E_Alkene E-Alkene Oxaphosphetane_anti_S->E_Alkene Irreversible TPPO_S Ph₃P=O Oxaphosphetane_anti_S->TPPO_S

Wittig Reaction Mechanism: Stereoselectivity depends on ylide stability.
The Horner-Wadsworth-Emmons Reaction: A Path to E-Alkenes

The HWE reaction's high E-selectivity stems from steric control in the formation of the intermediate. The phosphonate carbanion attacks the carbonyl group in an antiperiplanar fashion to minimize steric hindrance, leading to an intermediate that preferentially eliminates to form the thermodynamically more stable E-alkene.[3][4]

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Betaine-like Intermediate Carbanion->Intermediate Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane E_Alkene E-Alkene Oxaphosphetane->E_Alkene Elimination Phosphate_Byproduct Water-soluble Phosphate Oxaphosphetane->Phosphate_Byproduct

Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Data: A Comparative Snapshot

The following table presents a compilation of experimental data from various sources to illustrate the typical yields and stereoselectivities of the Wittig and HWE reactions.

Carbonyl SubstratePhosphorus ReagentReaction ConditionsProductE/Z RatioYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphorane (Stabilized Wittig)CH₂Cl₂, rt, 2hEthyl cinnamate>95:5~90%[3]
4-Methoxybenzaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromide (Stabilized Wittig)H₂O, LiCl, reflux, 30 minEthyl 4-methoxycinnamate92:890%[8]
2-Thiophenecarboxaldehyde(4-methylbenzyl)triphenylphosphonium bromide (Semistabilized Wittig)Two-phase NaOH, PTC2-(4-methylstyryl)thiophene1.81:1>92%
Quinoline-3-carbaldehydeBenzyltriphenylphosphonium bromide (Unstabilized Wittig)-3-Styrylquinoline21-75% Z-isomer23-85%[9]
BenzaldehydeTriethyl phosphonoacetate (HWE)NaH, THFEthyl cinnamate>98:2High[5]
3-Phenylpropionaldehydebis-(2,2,2-trifluoroethyl)phosphonoacetic acid (HWE)i-PrMgBr, Toluene, reflux5-Phenyl-2-pentenoic acid95:5High[10]
Various aldehydesAlkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates (Still-Gennari HWE)(CF₃)₂CHONa, THFα,β-Unsaturated estersup to 2:98High[11]

In the Lab: Protocols and Field-Proven Insights

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of ethyl cinnamate from benzaldehyde using the stabilized ylide (carbethoxymethylene)triphenylphosphorane.

Materials:

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂.

  • Ylide Addition: To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.0 - 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification:

    • To the crude residue, add a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture through a plug of silica gel, washing with the same non-polar solvent to elute the product.

    • The bulk of the triphenylphosphine oxide will remain on the silica gel.

    • Concentrate the filtrate to obtain the crude product.

    • If necessary, further purify the product by flash column chromatography.

  • Characterization: Confirm the structure and determine the E/Z ratio of the product using NMR and MS analysis.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the E-selective synthesis of an α,β-unsaturated ester from an aldehyde and triethyl phosphonoacetate.

Materials:

  • Aldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Base Addition: Carefully add sodium hydride (1.1 eq) to the THF.

  • Phosphonate Addition: To the stirred suspension, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Workup:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Add water to dissolve any precipitated salts.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.

Experimental_Workflow cluster_wittig Wittig Reaction Workflow cluster_hwe HWE Reaction Workflow W_Start Dissolve Aldehyde in Anhydrous Solvent W_Add Add Stabilized Ylide W_Start->W_Add W_Monitor Monitor by TLC W_Add->W_Monitor W_Workup Concentrate Reaction Mixture W_Monitor->W_Workup W_Purify Precipitate and Filter TPPO, Optional Column Chromatography W_Workup->W_Purify W_End Characterize Product (NMR, MS) W_Purify->W_End H_Start Prepare Phosphonate Anion with Base H_Add Add Aldehyde Solution H_Start->H_Add H_Monitor Monitor by TLC H_Add->H_Monitor H_Workup Aqueous Quench and Extraction H_Monitor->H_Workup H_Purify Dry and Concentrate Organic Phase, Column Chromatography H_Workup->H_Purify H_End Characterize Product (NMR, MS) H_Purify->H_End

General experimental workflows for the Wittig and HWE reactions.

Conclusion: Making the Right Choice

The choice between the Wittig and Horner-Wadsworth-Emmons reaction is a critical decision in synthetic planning. For the synthesis of Z-alkenes, the Wittig reaction with unstabilized ylides remains the method of choice. However, for the reliable and highly stereoselective synthesis of E-alkenes, the Horner-Wadsworth-Emmons reaction presents clear advantages. Its broader substrate scope, coupled with a significantly more straightforward purification process, often makes it the more efficient and practical option in both academic and industrial settings. By understanding the mechanistic underpinnings and practical considerations of each reaction, researchers can confidently select the optimal tool for their specific olefination challenge.

References

  • Wittig reaction - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Wittig reactions of ylide anions derived from stabilised ylides - RSC Publishing. (n.d.). Retrieved March 17, 2026, from [Link]

  • Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water - Taylor & Francis. (2006, August 16). Retrieved March 17, 2026, from [Link]

  • Wittig & Wittig-Horner reactions - Organic Synthesis. (n.d.). Retrieved March 17, 2026, from [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - Arkivoc. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthetic approaches toward stilbenes and their related structures - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing). (2020, July 15). Retrieved March 17, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Stilbene Analogues by One-Pot Oxidation-Wittig and Oxidation-Wittig-Heck Reaction. | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Wittig & HWE Reactions - Alkene Synthesis (IOC 39) - YouTube. (2022, April 27). Retrieved March 17, 2026, from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved March 17, 2026, from [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. (2026, February 3). Retrieved March 17, 2026, from [Link]

  • Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes | ChemRxiv. (2025, October 8). Retrieved March 17, 2026, from [Link]

  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com. (n.d.). Retrieved March 17, 2026, from [Link]

  • The modern interpretation of the Wittig reaction mechanism - SciSpace. (2022, August 22). Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling and Disposal of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C

As researchers and drug development professionals, our work with specialized reagents like (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is fundamental to advancing scientific discovery. This isotopically labeled phosphon...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with specialized reagents like (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is fundamental to advancing scientific discovery. This isotopically labeled phosphonium salt is invaluable for applications such as the Wittig reaction to synthesize labeled alkenes for mechanistic, metabolic, and tracer studies.[] The deuterium and carbon-13 labels provide a powerful tool for analysis by mass spectrometry or NMR, allowing for precise tracking and quantification in complex systems.[][2][3]

However, the utility of this compound is predicated on its safe and responsible handling. While the stable isotopic labels (¹³C and ²H/D) do not pose a radiological hazard[4], the inherent chemical properties of the phosphonium salt structure demand rigorous safety protocols. This guide provides essential, field-proven information to ensure your safety and the integrity of your research, moving beyond a simple checklist to explain the causality behind each procedural step.

Foundational Safety: Hazard Identification and Risk Mitigation

Understanding the specific risks associated with (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is the first step in creating a secure working environment. Although many phosphonium salts are shelf-stable and can be handled under standard laboratory conditions[5], this compound class presents distinct hazards that must be respected. The primary risks are associated with direct contact and inhalation.

Summary of Key Hazards:

Hazard ClassGHS ClassificationDescription & Precautionary Rationale
Acute Oral Toxicity H302: Harmful if swallowed[6]Ingestion can lead to systemic toxicity. Never pipette by mouth and wash hands thoroughly before leaving the lab.[7]
Acute Dermal Toxicity H312: Harmful in contact with skin[6]The compound can be absorbed through the skin. Always wear appropriate gloves and a lab coat to prevent direct contact.[8]
Acute Inhalation Toxicity H332: Harmful if inhaled[6]As a solid, the primary inhalation risk is from fine dust.[8] All handling of the solid material must be performed in a certified chemical fume hood.
Skin & Eye Irritation Causes skin and serious eye irritation[9]Direct contact with skin or eyes can cause significant irritation or damage. Chemical safety goggles are mandatory.[8][10]

Upon combustion, hazardous byproducts such as oxides of phosphorus, carbon monoxide, carbon dioxide, and hydrogen iodide can be generated.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Your PPE is the most critical barrier between you and the chemical. The following equipment is mandatory when handling (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in any form.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[10]Protects against accidental splashes of solutions or contact with airborne particulates, mitigating the risk of serious eye irritation.[8][9]
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier to prevent skin contact and absorption.[7][10] Always inspect gloves for integrity before use and remove them before leaving the laboratory to avoid contaminating common surfaces.[11]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from spills and contamination.[7][8]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required only if engineering controls fail or if handling large quantities outside of a fume hood. Use a respirator equipped with a particulate filter conforming to EN 143 when handling the powder.[8]

Engineering Controls: Designing a Safe Operational Space

A safe laboratory environment relies on robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All procedures involving the handling of solid (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, including weighing, aliquoting, and solution preparation, must be conducted within a properly functioning chemical fume hood. This is the primary method to prevent the inhalation of fine dust particles.[11][12]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors from solvents used.[8]

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[8][11] Familiarize yourself with their location and operation before beginning any work.

Operational Protocol: From Storage to Disposal

This section provides a step-by-step guide for the safe handling of the compound throughout its lifecycle in the lab.

Storage and Inspection
  • Upon Receipt: Inspect the container for any damage. Ensure the label is clear and legible.

  • Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended.[] Storing under an inert atmosphere can also prevent degradation.[8]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

Step-by-Step Handling Workflow

The following protocol outlines the core procedure for safely preparing a solution from the solid reagent.

  • Preparation: Don all required PPE before entering the lab. Ensure the chemical fume hood is on and the sash is at the appropriate height.

  • Transfer to Hood: Transport the sealed container of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C to the chemical fume hood.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully open the container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after transfer.

  • Dissolution:

    • Place a suitable flask containing the desired solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Begin stirring to facilitate dissolution. The compound is noted to be soluble in ether.[]

  • Use: The resulting solution is now ready for use in your experimental setup.

  • Cleanup: Decontaminate the spatula and weigh boat according to your institution's procedures before removing them from the fume hood.

G storage 1. Store Securely (Cool, Dry, Dark) prep 2. Don Full PPE storage->prep Retrieve hood 3. Transfer to Fume Hood prep->hood Setup weigh 4. Weigh Solid Compound hood->weigh Handle Solid dissolve 5. Prepare Solution weigh->dissolve Transfer use 6. Use in Experiment dissolve->use Proceed waste 7. Segregate Waste use->waste Post-Experiment

Workflow for Safe Handling of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.

Emergency Response: Immediate and Correct Actions

In the event of an exposure or spill, a swift and appropriate response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][11]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8][9]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or physician immediately.[8]

  • Spill Management:

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10][12]

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Do not allow the material to enter drains or waterways.[12][13]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

Waste Management and Disposal

Proper disposal is a critical component of the chemical's lifecycle and environmental responsibility.

  • Classification: (Methyl)tri-4-tolylphosphonium Iodide-d3,13C and any solutions containing it must be treated as hazardous chemical waste.[8][14]

  • Waste Collection:

    • Solid Waste: Collect excess solid reagent and any contaminated consumables (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[15]

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[8] Adhere strictly to all local, state, and national regulations.[15] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.

By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely utilize (Methyl)tri-4-tolylphosphonium Iodide-d3,13C to its full potential in your research endeavors.

References

  • Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet: Methylene Iodide, Diiodomethane. [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. [Link]

  • California Institute of Technology, Division of Chemistry and Chemical Engineering. (n.d.). General Lab Safety Procedure. [Link]

  • Medscape. (2026). Organophosphate Toxicity Workup. [Link]

  • Rupa Health. (2025). Organophosphate Poisoning: Risks and Medical Interventions. [Link]

  • Lobachemie. (n.d.). METHYL IODIDE - (For Synthesis) MSDS. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • University of Notre Dame, Prashant Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. [Link]

  • Royal Society of Chemistry. (2021). Organophosphorus Chemistry: Volume 47.

Sources

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